Jedi2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-thiophen-2-ylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-6-7(10(11)12)5-8(13-6)9-3-2-4-14-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDCRSXNEOKXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383819 | |
| Record name | 2-Methyl-5-(thien-2-yl)-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651005-90-2 | |
| Record name | 2-Methyl-5-(thien-2-yl)-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Jedi2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2DP497ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and detailed synthetic route for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented in a three-step process, commencing with the preparation of a key intermediate, followed by the construction of the furan ring, and culminating in the hydrolysis to the target carboxylic acid. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow and reaction mechanisms to aid in laboratory-scale production.
Step 1: Synthesis of 2-(2-Chloroacetyl)thiophene
The initial step involves the Friedel-Crafts acylation of thiophene with chloroacetyl chloride to produce the α-haloketone intermediate, 2-(2-chloroacetyl)thiophene. Anhydrous aluminum chloride is utilized as the Lewis acid catalyst to facilitate this electrophilic aromatic substitution.
Experimental Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.
-
Charging of Reagents: The flask is charged with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM, 100 mL). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred suspension over 15 minutes, ensuring the temperature is maintained at 0-5 °C.
-
Addition of Thiophene: A solution of thiophene (1.0 eq) in dry DCM (20 mL) is added dropwise from the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for a further 4 hours.
-
Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 2-(2-chloroacetyl)thiophene as a pale yellow oil.
Quantitative Data:
| Parameter | Value |
| Thiophene | 1.0 eq |
| Chloroacetyl Chloride | 1.1 eq |
| Aluminum Chloride | 1.2 eq |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 6 hours |
| Typical Yield | 70-80% |
Step 2: Synthesis of Ethyl 2-Methyl-5-(2-thienyl)-3-furancarboxylate
The second step employs the Feist-Bénary furan synthesis to construct the substituted furan ring. This involves the reaction of the previously synthesized α-haloketone with ethyl acetoacetate in the presence of a base.
Experimental Protocol:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Charging of Reagents: To the flask are added ethyl acetoacetate (1.2 eq), 2-(2-chloroacetyl)thiophene (1.0 eq), and ethanol (100 mL).
-
Addition of Base: Pyridine (1.5 eq) is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-methyl-5-(2-thienyl)-3-furancarboxylate.
Quantitative Data:
| Parameter | Value |
| 2-(2-Chloroacetyl)thiophene | 1.0 eq |
| Ethyl Acetoacetate | 1.2 eq |
| Pyridine | 1.5 eq |
| Reaction Temperature | Reflux (Ethanol) |
| Reaction Time | 8 hours |
| Typical Yield | 60-70% |
Step 3: Synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is achieved by hydrolysis in the presence of a strong base, followed by acidification.
Experimental Protocol:
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: Ethyl 2-methyl-5-(2-thienyl)-3-furancarboxylate (1.0 eq) is dissolved in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (30 mL).
-
Reaction: The mixture is heated to reflux for 3 hours.
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether (2 x 20 mL) to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 2 M hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to afford 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid as a solid.
Quantitative Data:
| Parameter | Value |
| Ethyl 2-Methyl-5-(2-thienyl)-3-furancarboxylate | 1.0 eq |
| Sodium Hydroxide | Excess |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours |
| Typical Yield | 85-95% |
Visualizing the Synthesis and Mechanisms
To further elucidate the synthetic process, the following diagrams illustrate the overall workflow and the mechanisms of the key reactions.
Caption: Overall synthetic workflow for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Caption: Mechanism of the Feist-Bénary furan synthesis.
Caption: Mechanism of the saponification reaction.
An In-depth Technical Guide to 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Chemical Properties
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, with the empirical formula C₁₀H₈O₃S, is a furan derivative characterized by a methyl group at the 2-position, a carboxylic acid at the 3-position, and a thienyl group at the 5-position of the furan ring.[1][2]
General and Physicochemical Properties
While extensive experimental data for this specific compound is limited, some properties can be inferred from available data and predictions. It is commercially available as a white powder with a purity of ≥95%.[3]
Table 1: Chemical and Physical Properties of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
| Property | Value | Source |
| IUPAC Name | 2-methyl-5-(thiophen-2-yl)furan-3-carboxylic acid | PubChem |
| Molecular Formula | C₁₀H₈O₃S | [1][2] |
| Molecular Weight | 208.23 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity | ≥95% | [3] |
| XlogP (Predicted) | 2.3 | [1] |
| Monoisotopic Mass | 208.01941 Da | [1] |
Note: Some values are predicted and should be confirmed by experimental data.
Spectral Data
Predicted Mass Spectrometry Data (Adducts): [1]
-
[M+H]⁺: 209.02669 m/z
-
[M+Na]⁺: 231.00863 m/z
-
[M-H]⁻: 207.01213 m/z
Synthesis Protocols
A specific, detailed experimental protocol for the synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is not explicitly described in the reviewed literature. However, the synthesis of the broader class of 2-methyl-5-aryl-3-furoic acids has been reported.[4] General synthetic methods for substituted furans, such as the Paal-Knorr and Feist-Benary syntheses, offer plausible routes.[5][6][7]
General Synthesis Approach for 2-Methyl-5-aryl-3-furoic Acids
A potential synthetic pathway could involve the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring, followed by reactions to construct and modify the furan ring and introduce the carboxylic acid group. The Feist-Benary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, is a classic method for furan synthesis.[7]
Below is a conceptual workflow for a possible synthesis route.
Caption: A possible synthetic workflow for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Biological Activity
Antimicrobial Properties
Research on the class of 2-methyl-5-aryl-3-furoic acids has indicated interesting antifungal activity, while showing very poor antibacterial activity.[4] The introduction of different substituents on the aryl group at the C5 position of the furan ring has been shown to affect the antifungal potency.[4]
While specific minimum inhibitory concentration (MIC) values for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid are not available in the cited literature, the general findings suggest that this compound is a candidate for further investigation as an antifungal agent.
Proposed Mechanism of Antifungal Action
The precise mechanism of antifungal action for this class of compounds has not been fully elucidated. However, many antifungal agents target the fungal cell membrane, often by interfering with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. Furan-containing compounds have been investigated as potential inhibitors of enzymes involved in the ergosterol biosynthesis pathway.
A simplified diagram illustrating a common antifungal mechanism of action is provided below.
Caption: A proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Conclusion
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a heterocyclic compound with potential as an antifungal agent. While a complete experimental profile is not yet available, this guide summarizes the current knowledge and provides a foundation for future research. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its precise mechanism of antifungal action. This information will be crucial for its potential development as a therapeutic agent.
References
- 1. PubChemLite - 2-methyl-5-(2-thienyl)-3-furancarboxylic acid (C10H8O3S) [pubchemlite.lcsb.uni.lu]
- 2. 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | C10H8O3S | CID 2796026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
Technical Guide: 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (Jedi2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, a compound of interest in chemical and biological research. The document details its chemical properties, a likely synthetic route, and its known biological activities, with a focus on its role as a Piezo1 channel activator.
Chemical Identification and Properties
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is chemically identified by the CAS number 651005-90-2 .[1][2][][4][5] It is also known by the synonym Jedi2.[1][][4][5] This compound belongs to the class of 2-methyl-5-aryl-3-furoic acids.
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 651005-90-2 | [1][2][][4][5] |
| Molecular Formula | C10H8O3S | [1] |
| Molecular Weight | 208.23 g/mol | [1] |
| Exact Mass | 208.0194 | [1] |
| Elemental Analysis | C, 57.68%; H, 3.87%; O, 23.05%; S, 15.40% | [1] |
| Purity | ≥95% | [2] |
| Appearance | Not explicitly stated, but related compounds are white powders. | |
| Solubility | Soluble in DMSO (50 mg/mL) | [4] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | [1] |
Synthesis Methodology
General Experimental Protocol for the Synthesis of 2-Methyl-5-aryl-3-furoic Acids
This protocol is inferred from the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Materials:
-
Appropriate starting materials (e.g., a substituted aryl aldehyde or ketone and a methyl or ethyl acetoacetate).
-
Condensing agent (e.g., piperidine, sodium ethoxide).
-
Solvent (e.g., ethanol, benzene).
-
Saponification agent (e.g., sodium hydroxide or potassium hydroxide).
-
Acid for neutralization (e.g., hydrochloric acid).
Procedure:
-
Condensation: A mixture of the aryl starting material and the acetoacetate derivative is dissolved in a suitable solvent. A catalytic amount of a basic condensing agent is added. The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure.
-
Saponification: The resulting crude ester is then saponified by heating with an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).
-
Purification and Neutralization: The reaction mixture is cooled, and any non-saponifiable material is extracted with a suitable organic solvent (e.g., diethyl ether). The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation and Drying: The precipitated 2-methyl-5-aryl-3-furoic acid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 2-methyl-5-aryl-3-furoic acids.
Caption: General workflow for the synthesis and purification of 2-methyl-5-aryl-3-furoic acids.
Biological Activity and Signaling Pathways
Antimicrobial Activity
While specific antimicrobial data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is not available, studies on the broader class of 2-methyl-5-aryl-3-furoic acids have shown interesting antifungal activity, though with poor antibacterial activity.[6] The antifungal efficacy is reportedly influenced by the nature of the substituent in the para position of the aryl group at the C5 position of the furan ring.[6]
Piezo1 Channel Activation
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, known as this compound, has been identified as an activator of the Piezo1 channel.[1][][4][5] Piezo1 is a mechanosensitive ion channel that plays a crucial role in sensing mechanical stimuli in various cell types.
Quantitative Data on Piezo1 Activation:
| Parameter | Value | Species | Cell Type | Source |
| Binding Affinity (Kd) | 2770 µM | Mouse | - | [1][5] |
This compound promotes the influx of calcium ions (Ca2+) into cells expressing Piezo1 channels.[1][4] It has been shown to elicit responses in cells transfected with mouse Piezo1, but not Piezo2, indicating its selectivity for the Piezo1 channel.[1][4]
Piezo1 Signaling Pathway
The activation of the Piezo1 channel by a stimulus, such as mechanical force or a chemical agonist like this compound, leads to the opening of the channel and a subsequent influx of cations, primarily Ca2+. This increase in intracellular Ca2+ concentration triggers a variety of downstream signaling events that are cell-type dependent. These can include the activation of calcium-dependent enzymes, changes in gene expression, and modulation of cellular processes such as cell migration, proliferation, and differentiation.
The diagram below illustrates the basic signaling pathway initiated by the activation of the Piezo1 channel.
References
- 1. medkoo.com [medkoo.com]
- 2. 651005-90-2 Cas No. | 2-Methyl-5-(thien-2-yl)-3-furoic acid | Apollo [store.apolloscientific.co.uk]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid: A Technical Guide
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific databases has yielded no experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. The information presented herein is based on predicted data and general spectroscopic principles, supplemented with data from structurally related compounds for illustrative purposes.
This technical guide is intended for researchers, scientists, and drug development professionals, providing the available theoretical data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid and general methodologies for its potential spectroscopic characterization.
Predicted Mass Spectrometry Data
While experimental spectra are unavailable, predicted mass spectrometry data provides valuable information regarding the expected mass-to-charge ratios of various adducts of the target molecule. This data is crucial for identifying the compound in mass spectrometry-based analyses.
Table 1: Predicted Collision Cross Section (CCS) Data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 209.02669 | 142.4 |
| [M+Na]⁺ | 231.00863 | 153.6 |
| [M-H]⁻ | 207.01213 | 150.6 |
| [M+NH₄]⁺ | 226.05323 | 164.0 |
| [M+K]⁺ | 246.98257 | 152.0 |
| [M+H-H₂O]⁺ | 191.01667 | 138.3 |
| [M+HCOO]⁻ | 253.01761 | 163.7 |
| [M+CH₃COO]⁻ | 267.03326 | 179.6 |
| [M+Na-2H]⁻ | 228.99408 | 143.4 |
| [M]⁺ | 208.01886 | 148.2 |
| [M]⁻ | 208.01996 | 148.2 |
Data sourced from PubChem. The values are predicted using CCSbase.
General Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a novel solid organic compound like 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of 0 to 220 ppm.
-
-
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the spectrum of the sample.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
-
2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Analysis Mode: Full scan mode to detect all fragment ions within a specified mass range (e.g., m/z 40-500).
-
Sample Introduction: For a solid sample, a direct insertion probe can be used. The probe is heated to volatilize the sample into the ion source.[3]
-
Spectroscopic Analysis Workflow
The characterization of a new chemical entity such as 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid follows a logical workflow to elucidate its structure.
Caption: General workflow for the spectroscopic characterization of a new chemical entity.
References
A Technical Guide to the Potential Therapeutic Investigation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the therapeutic uses or biological activity of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. This document, therefore, presents a hypothetical framework for the initial investigation and development of this novel chemical entity, hereinafter referred to as "Compound T-3F," for a research and drug development audience.
Introduction
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (Compound T-3F) is a small molecule featuring a furan carboxylic acid core linked to a thiophene ring. The presence of these heterocyclic systems, which are scaffolds in numerous pharmacologically active compounds, suggests that Compound T-3F may possess uncharacterized biological activity. This guide outlines a structured, hypothetical research plan to systematically evaluate its therapeutic potential, from initial screening through preclinical characterization. The proposed workflow is designed to identify a potential mechanism of action, assess efficacy in relevant models, and establish a preliminary safety and pharmacokinetic profile.
Data Presentation: Hypothetical Screening & Profiling Data
The following tables are templates populated with representative data to illustrate the expected outcomes of a preclinical research campaign for a novel compound like T-3F.
Table 1: Hypothetical In Vitro Activity Profile of Compound T-3F This table summarizes potential results from initial enzymatic and cell-based screening to identify a primary mechanism of action.
| Assay Type | Target / Cell Line | Endpoint | Result (IC₅₀/EC₅₀, µM) | Selectivity Notes |
| Kinase Inhibition | Cyclin-Dependent Kinase 9 (CDK9) | IC₅₀ | 0.15 | >100-fold selective vs. CDK1, 2, 4, 6 |
| Cell Proliferation | MOLM-13 (AML) | GI₅₀ | 0.45 | High sensitivity in hematological cancers |
| Cell Proliferation | A549 (Lung Cancer) | GI₅₀ | 2.8 | Moderate sensitivity |
| Anti-inflammatory | LPS-stimulated THP-1 | TNF-α IC₅₀ | 1.2 | Suggests secondary activity |
| Cytotoxicity | Primary Human Hepatocytes | CC₅₀ | > 100 | Low cytotoxicity in normal cells |
Table 2: Hypothetical In Vivo Efficacy in an Acute Myeloid Leukemia (AML) Xenograft Model This table illustrates potential outcomes from an in vivo study assessing the anti-tumor activity of Compound T-3F.
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle Control | - | Daily (QD) | 0 | +2.5 |
| Compound T-3F | 15 | Daily (QD) | 58 | -1.5 |
| Compound T-3F | 45 | Daily (QD) | 89 | -4.0 |
| Positive Control (Venetoclax) | 100 | Daily (QD) | 95 | -5.1 |
Table 3: Hypothetical Pharmacokinetic (PK) Parameters of Compound T-3F in Mice This table outlines key PK parameters following a single oral dose, crucial for designing in vivo efficacy studies.
| Parameter | Unit | Value (at 20 mg/kg, p.o.) |
| Maximum Concentration | Cmax (µM) | 3.5 |
| Time to Cmax | Tmax (h) | 1.5 |
| Area Under the Curve | AUC₀₋₂₄ (µM·h) | 18.2 |
| Terminal Half-life | t₁/₂ (h) | 5.8 |
| Oral Bioavailability | F (%) | 35 |
Experimental Protocols: Key Methodologies
The following are detailed, representative protocols for the experiments that would generate the data presented above.
3.1 Protocol: In Vitro Kinase Inhibition Assay (CDK9)
-
Objective: To quantify the direct inhibitory effect of Compound T-3F on the enzymatic activity of CDK9/Cyclin T1.
-
Methodology:
-
The assay is conducted in a 384-well plate using a time-resolved fluorescence energy transfer (TR-FRET) format.
-
Recombinant human CDK9/Cyclin T1 enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
Compound T-3F is serially diluted in DMSO and added to the reaction wells to achieve final concentrations ranging from 1 nM to 100 µM.
-
The reaction is initiated by the addition of ATP and incubated for 60 minutes at room temperature.
-
The reaction is stopped by the addition of a termination buffer containing EDTA, a europium-labeled anti-phosphoserine antibody, and streptavidin-allophycocyanin (APC).
-
After a 60-minute incubation, the TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
The ratio of the emission signals (665/615) is used to determine the degree of substrate phosphorylation. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
3.2 Protocol: Cell-Based Proliferation Assay (AML Cell Line)
-
Objective: To determine the effect of Compound T-3F on the growth and viability of the MOLM-13 acute myeloid leukemia cell line.
-
Methodology:
-
MOLM-13 cells are seeded into 96-well, clear-bottom black plates at a density of 10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound T-3F is prepared in a 10-point, 3-fold serial dilution series and added to the cells. The final DMSO concentration is maintained at 0.1%.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.
-
Luminescence is recorded using a plate reader.
-
The resulting data is normalized to vehicle-treated controls (100% viability) and background (0% viability). The GI₅₀ (concentration causing 50% growth inhibition) is determined using non-linear regression analysis.
-
Mandatory Visualizations: Workflows and Postulated Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed research workflow and a hypothetical mechanism of action for Compound T-3F based on the speculative data.
Caption: A logical workflow for the preclinical investigation of Compound T-3F.
An In-depth Technical Guide to Novel Furan Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Recently, novel furan derivatives have emerged as potent anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process in cell division. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of 5-(4-chlorophenyl)furan derivatives. We present detailed experimental methodologies, quantitative biological data, and elucidate the key signaling pathways involved in their mechanism of action, offering a valuable resource for researchers in oncology and drug development.
Introduction
Furan-containing molecules are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their diverse pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[1][2] The furan ring can act as a bioisostere for other aromatic systems and engage in various non-covalent interactions with biological targets.[2] A notable area of advancement has been the development of furan-based compounds as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[3] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]
This guide focuses on a recently developed series of 5-(4-chlorophenyl)furan derivatives that have shown significant potential as anticancer agents. We will delve into their synthesis, cytotoxic effects, and the molecular mechanisms underlying their activity.
Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives
The synthesis of the target furan compounds involves a multi-step process. Below are the detailed experimental protocols for the synthesis of key intermediates and the final active compounds, focusing on the pyrazoline and pyridine series which have demonstrated high potency.
General Synthesis Workflow
The overall synthetic strategy begins with the preparation of a chalcone precursor, which then undergoes cyclization to form various heterocyclic systems.
References
structural analogs of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
An In-depth Technical Guide on the Structural Analogs of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-methyl-5-(2-thienyl)-3-furancarboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on this specific molecule and its direct analogs, this guide focuses on established synthetic methodologies for the core scaffold, structure-activity relationships (SAR) of related furan-based compounds, and potential biological targets.
Core Structure and Rationale for Analog Development
The core structure of 2-methyl-5-(2-thienyl)-3-furancarboxylic acid features a furan ring substituted with a methyl group at the 2-position, a thiophene ring at the 5-position, and a carboxylic acid group at the 3-position. This arrangement of a central furan scaffold flanked by an electron-donating methyl group and an aromatic thienyl group, along with the acidic carboxylic acid moiety, suggests potential for diverse biological activities. The furan ring is a common motif in many biologically active natural products and synthetic drugs.[1][2] Its electron-rich nature and ability to participate in various interactions make it a privileged scaffold in drug discovery.[1]
The development of structural analogs of this core scaffold is a rational approach to explore and optimize its physicochemical properties and biological activities. Modifications can be systematically introduced at three key positions:
-
R1 (Position 2): Variation of the alkyl group can influence lipophilicity and steric interactions with biological targets.
-
R2 (Position 5): Replacement of the thienyl ring with other aromatic or heteroaromatic systems can modulate electronic properties and target binding affinity.
-
R3 (Position 3): Modification of the carboxylic acid group to esters, amides, or other bioisosteres can impact polarity, membrane permeability, and metabolic stability.
Synthetic Strategies for the 2,5-Disubstituted-3-Furancarboxylic Acid Scaffold
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[3][4][5] This acid-catalyzed cyclization and dehydration reaction is versatile, allowing for a wide range of substituents on the furan ring.[3]
Experimental Protocol (General):
-
Preparation of the 1,4-Dicarbonyl Precursor: The key starting material is a 1,4-dicarbonyl compound. For the target scaffold, this would involve a 1-(thien-2-yl)pentane-1,4-dione derivative.
-
Acid-Catalyzed Cyclization: The 1,4-dicarbonyl compound is treated with a protic acid (e.g., sulfuric acid, hydrochloric acid) or a Lewis acid (e.g., zinc chloride) to catalyze the intramolecular cyclization.[3]
-
Dehydration: The resulting dihydrofuranol intermediate is dehydrated, often under the same acidic conditions, to yield the aromatic furan ring.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.
Fiest-Benary Furan Synthesis
The Fiest-Benary synthesis provides a route to 3-carboxy-substituted furans by reacting an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[6][7][8]
Experimental Protocol (General):
-
Condensation Reaction: An α-halo ketone (e.g., 2-chloro-1-(thien-2-yl)ethan-1-one) is reacted with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base such as pyridine or sodium ethoxide.
-
Intermediate Formation: The reaction proceeds through the formation of a dihydrofuranol intermediate.[6]
-
Dehydration: Subsequent acid-catalyzed dehydration yields the furan ring.
-
Saponification: If an ester of the β-dicarbonyl compound was used, a final saponification step is required to obtain the carboxylic acid.
Structure-Activity Relationships (SAR) of Furan-Based Carboxylic Acids
While specific SAR data for 2-methyl-5-(2-thienyl)-3-furancarboxylic acid analogs is scarce, general trends can be inferred from studies on other furan-based carboxylic acids.
-
Anti-inflammatory Activity: Many furan derivatives have been investigated for their anti-inflammatory properties. The carboxylic acid moiety is often crucial for activity, potentially mimicking the acidic functionality of non-steroidal anti-inflammatory drugs (NSAIDs). The nature and position of substituents on the furan ring significantly influence potency and selectivity.[2]
-
Antimicrobial Activity: Furan-containing compounds have demonstrated a broad spectrum of antibacterial and antifungal activities.[2][9] The lipophilicity and electronic properties of the substituents play a key role in their antimicrobial efficacy.
-
Anticancer Activity: Various furan derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or the induction of apoptosis.
Table 1: Hypothetical Structural Modifications and Potential Biological Impact
| Position of Modification | Structural Change | Potential Impact on Biological Activity |
| R1 (Position 2) | Increase alkyl chain length | Increased lipophilicity, potentially enhanced membrane permeability and binding to hydrophobic pockets. |
| Introduction of cyclic alkyl groups | Increased steric bulk, may improve selectivity for specific targets. | |
| Replacement with electron-withdrawing groups | Altered electronic properties of the furan ring, potentially modulating target interactions. | |
| R2 (Position 5) | Substitution on the thienyl ring | Fine-tuning of electronic and steric properties to optimize target binding. |
| Replacement with other heterocycles (e.g., furan, pyridine) | Exploration of different interaction patterns with the target protein. | |
| Replacement with substituted phenyl rings | Systematic investigation of electronic and steric effects on activity. | |
| R3 (Position 3) | Esterification of the carboxylic acid | Increased lipophilicity and potential for prodrug strategy. |
| Amidation of the carboxylic acid | Introduction of hydrogen bonding capabilities and potential for altered target interactions. | |
| Bioisosteric replacement (e.g., tetrazole) | Mimicking the acidic properties of the carboxylic acid with improved metabolic stability. |
Potential Biological Targets and Signaling Pathways
Given the structural features of 2-methyl-5-(2-thienyl)-3-furancarboxylic acid, several biological targets and signaling pathways can be hypothesized.
-
Cyclooxygenase (COX) Enzymes: The carboxylic acid moiety is a common feature of many COX inhibitors. Analogs of the target compound could potentially inhibit COX-1 and/or COX-2, thereby blocking the production of prostaglandins and exerting anti-inflammatory effects.
-
Lipoxygenase (LOX) Enzymes: Similar to COX enzymes, LOX enzymes are involved in the inflammatory cascade. Furan-based compounds have been explored as LOX inhibitors.
-
Nuclear Receptors: Some carboxylic acid-containing drugs are known to interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of metabolism and inflammation.
-
Enzymes in Pathogen Metabolism: For antimicrobial activity, analogs could target essential enzymes in bacterial or fungal metabolic pathways.
Conclusion and Future Directions
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid represents a promising scaffold for the development of novel therapeutic agents. While direct biological data is limited, established synthetic methodologies for furan derivatives, coupled with insights from the structure-activity relationships of related compounds, provide a solid foundation for the design and synthesis of a diverse library of analogs. Future research should focus on the synthesis of such analogs and their systematic evaluation in a panel of biological assays to identify lead compounds with potent and selective activities. Further studies will be necessary to elucidate the precise mechanisms of action and to assess the pharmacokinetic and toxicological profiles of any promising candidates.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. say-my-name.net [say-my-name.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential biological activities, and experimental protocols for the investigation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and structurally related compounds.
Chemical Information
| Property | Value |
| IUPAC Name | 2-Methyl-5-(thiophen-2-yl)furan-3-carboxylic acid |
| Molecular Formula | C₁₀H₈O₃S |
| Molecular Weight | 208.24 g/mol |
| CAS Number | 113429-82-8 |
| Canonical SMILES | CC1=C(C=C(O1)C2=CC=CS2)C(=O)O |
Synthesis Protocol
Proposed Synthetic Pathway: Fiesselmann Thiophene Synthesis followed by Furan Ring Formation
This proposed synthesis involves the initial construction of a thiophene precursor followed by the formation of the furan ring and subsequent functional group manipulations.
Caption: Proposed synthetic pathway for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Materials:
-
2-Acetylthiophene
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Diethyl ether (anhydrous)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Condensation Reaction:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a mixture of 2-acetylthiophene and ethyl acetoacetate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Cyclization to form the Furan Ring:
-
Once the condensation is complete, carefully add a solution of hydrochloric acid to the reaction mixture to neutralize the base and catalyze the cyclization.
-
Heat the mixture to reflux for 2-4 hours. The furan ring is expected to form during this step.
-
After cooling, the product can be extracted with a suitable organic solvent like diethyl ether.
-
-
Step 3: Saponification to the Carboxylic Acid:
-
The crude ester obtained from the previous step is dissolved in ethanol.
-
An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 2-4 hours to hydrolyze the ester to the carboxylic acid.
-
After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
-
Step 4: Purification:
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.
Potential Biological Activities and Application Notes
Based on the structural features of a furan ring coupled with a thiophene moiety, 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a candidate for investigation in several therapeutic areas. Furan and thiophene derivatives are known to exhibit a range of biological activities.
Antifungal Activity
Rationale: The class of 2-methyl-5-aryl-3-furoic acids has reported antifungal properties. The presence of the thiophene ring, a common scaffold in medicinal chemistry, may contribute to this activity. The compound could potentially disrupt fungal cell membrane integrity, inhibit essential fungal enzymes, or interfere with fungal signaling pathways.
Proposed Signaling Pathway for Antifungal Action:
Caption: Hypothetical antifungal mechanism of action.
Application: This compound could be screened against a panel of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and dermatophytes, to determine its spectrum of activity.
Anti-inflammatory Activity
Rationale: Many furan derivatives have demonstrated anti-inflammatory effects. The mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).
Proposed Signaling Pathway for Anti-inflammatory Action (COX/LOX Inhibition):
Caption: Proposed anti-inflammatory mechanism via COX/LOX inhibition.
Application: The compound can be evaluated in various in vitro and in vivo models of inflammation. Initial screening can be performed using enzyme inhibition assays, followed by cell-based assays to measure cytokine production in immune cells like macrophages.
Quantitative Data (Hypothetical)
Disclaimer: The following data is hypothetical and for illustrative purposes only, as no specific experimental data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is publicly available. Researchers should perform their own experiments to determine the actual values.
Table 1: Hypothetical Antifungal Activity
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | 16 | 64 |
| Aspergillus fumigatus ATCC 204305 | 32 | >128 |
| Trichophyton rubrum ATCC 28188 | 8 | 32 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Hypothetical Anti-inflammatory Activity
| Assay | IC₅₀ (µM) |
| COX-1 Inhibition | >100 |
| COX-2 Inhibition | 15.2 |
| 5-LOX Inhibition | 25.8 |
| TNF-α Release in LPS-stimulated RAW 264.7 cells | 12.5 |
IC₅₀: Half-maximal Inhibitory Concentration
Detailed Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Materials:
-
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (DMSO)
Workflow:
Caption: Workflow for antifungal susceptibility testing.
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 128 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the absorbance at 490 nm.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is a representative enzyme inhibition assay.
Materials:
-
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
EIA buffer and reagents for prostaglandin detection (e.g., PGF2α)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare various concentrations of the test compound in DMSO.
-
Reaction Initiation: In a 96-well plate, add the reaction buffer, heme, and the test compound or control. Add the COX enzyme and pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction by adding a quenching solution (e.g., HCl). The amount of prostaglandin produced is quantified using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: TNF-α Release Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the effect of the compound on the production of a key pro-inflammatory cytokine.
Materials:
-
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
MTT or other cell viability assay reagent
-
Mouse TNF-α ELISA kit
-
Positive control (e.g., Dexamethasone)
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours prior to stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration. Determine the IC₅₀ value as described for the COX assay.
These protocols provide a starting point for the investigation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. Adjustments and optimizations may be necessary depending on the specific experimental conditions and objectives.
Assay Development for 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of assays to characterize and evaluate the biological activity of the novel small molecule, 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Introduction
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a heterocyclic compound containing both furan and thiophene rings. Such scaffolds are of significant interest in medicinal chemistry, as derivatives of these heterocycles have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a carboxylic acid moiety suggests potential for interactions with various biological targets through hydrogen bonding and ionic interactions.
These application notes provide a strategic framework for the initial characterization and biological screening of this compound, focusing on analytical quantification, and assessment of its cytotoxic and anti-inflammatory potential.
Analytical Characterization and Quantification
Accurate quantification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is fundamental for all subsequent biological assays. The following protocols outline methods for its analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC-UV Method for Quantification
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A starting gradient could be 10-90% organic phase over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound. The λmax should be determined by scanning a solution of the compound from 200-400 nm.
-
Standard Curve Preparation: Prepare a series of standard solutions of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the compound in unknown samples by interpolation from the calibration curve.
Table 1: Example HPLC Gradient Elution Program
| Time (minutes) | % Aqueous (0.1% Formic Acid) | % Organic (Acetonitrile) |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 18 | 10 | 90 |
| 20 | 90 | 10 |
LC-MS/MS Method for High-Sensitivity Quantification
For quantification in complex biological matrices (e.g., plasma, cell lysates), a more sensitive and selective LC-MS/MS method is recommended.
Protocol:
-
Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or HILIC column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.
-
Mobile Phase: Similar to the HPLC-UV method, using volatile buffers like formic acid or ammonium formate.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is recommended to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Mass Spectrometry:
-
Perform a full scan to determine the precursor ion (the [M-H]⁻ of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid).
-
Perform a product ion scan to identify characteristic fragment ions.
-
Optimize the collision energy for the most intense and stable fragment ions.
-
Set up a Multiple Reaction Monitoring (MRM) method using the precursor ion and at least two fragment ions for quantification and confirmation.
-
-
Sample Preparation: For biological matrices, protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) will be necessary to remove interferences.
-
Quantification: Use a stable isotope-labeled internal standard if available for the most accurate quantification. Construct a calibration curve using matrix-matched standards.
Table 2: Example LC-MS/MS Parameters for MRM
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | [M-H]⁻ | Fragment 1 | Fragment 2 | Optimized Value |
Biological Activity Screening
Based on the structural motifs of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, initial biological screening should focus on its potential cytotoxic and anti-inflammatory effects.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This assay is a crucial first step to determine the concentration range for subsequent functional assays and to identify any potential cytotoxic effects of the compound.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., a cancer cell line like HeLa or a relevant non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in cell culture medium. The concentration range should be wide to capture a full dose-response curve (e.g., 0.1, 1, 10, 50, 100, 200 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Table 3: Example Data from an MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 10 | 1.15 | 92.0 |
| 50 | 0.85 | 68.0 |
| 100 | 0.55 | 44.0 |
| 200 | 0.25 | 20.0 |
Anti-inflammatory Activity Assessment
The presence of furan and thiophene rings in the compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of inflammatory mediators or signaling pathways.
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to measure the amount of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol:
-
Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite in the samples. Calculate the percentage of inhibition of NO production by the compound compared to the LPS-only control.
Table 4: Example Data for NO Inhibition Assay
| Treatment | Nitrite Concentration (µM) | % Inhibition |
| Control | 2.5 | - |
| LPS (1 µg/mL) | 35.0 | 0 |
| LPS + Compound (10 µM) | 25.0 | 30.8 |
| LPS + Compound (50 µM) | 15.0 | 61.5 |
Principle: The NF-κB and MAPK signaling pathways are central regulators of inflammation. The effect of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid on these pathways can be investigated by measuring the expression and phosphorylation of key signaling proteins.
Protocol (Western Blotting):
-
Cell Treatment: Treat macrophage cells (e.g., RAW 264.7) with a non-toxic concentration of the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on the activation of these pathways.
Visualizations
Experimental Workflows
Caption: Overall experimental workflow for the characterization of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Inflammatory Signaling Pathway
Caption: Potential inhibitory action on LPS-induced inflammatory signaling pathways.
2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid: A Versatile Synthetic Building Block
Introduction
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a heterocyclic compound that holds significant promise as a versatile building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan-3-carboxylic acid core substituted with a methyl group and a thiophene ring, provides a scaffold for the development of novel compounds with diverse biological activities and material properties. This document provides an overview of its applications, along with generalized synthetic protocols and potential research avenues.
Chemical Properties and Synthesis
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a solid at room temperature with the molecular formula C₁₀H₈O₃S. Its structure combines the aromaticity of both furan and thiophene rings, offering multiple sites for chemical modification.
General Synthetic Pathway
The synthesis of 2-methyl-5-aryl-3-furoic acids, including the thienyl derivative, can be conceptualized through a multi-step process. A potential workflow is depicted below.
Caption: Generalized synthetic workflow for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Applications in Drug Discovery and Development
Derivatives of 2-methyl-5-aryl-3-furoic acids have shown potential as antimicrobial agents.[1] This suggests that 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a valuable scaffold for the development of new antibacterial and antifungal compounds.
Antimicrobial Activity
Research on a series of 2-methyl-5-aryl-3-furoic acids has indicated interesting antifungal activity, although the antibacterial activity was reported to be poor.[1] The thienyl group in the target molecule may influence its biological activity profile, making it a candidate for further investigation against a panel of fungal and bacterial strains.
Table 1: Potential Antimicrobial Screening Panel
| Microorganism Type | Example Species |
| Gram-positive Bacteria | Staphylococcus aureus |
| Bacillus subtilis | |
| Gram-negative Bacteria | Escherichia coli |
| Pseudomonas aeruginosa | |
| Fungi | Candida albicans |
| Aspergillus niger |
Note: This table represents a hypothetical screening panel. Actual quantitative data (e.g., MIC values) for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is not currently available.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid and its derivatives. These are based on common laboratory practices for the synthesis of similar compounds and should be adapted and optimized for specific experimental conditions.
Protocol 1: Synthesis of Ethyl 2-methyl-5-(2-thienyl)-3-furoate (Hypothetical)
Objective: To synthesize the ethyl ester precursor of the target carboxylic acid.
Materials:
-
A suitable α-haloketone derived from thiophene
-
Ethyl acetoacetate
-
A suitable base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the α-haloketone and ethyl acetoacetate in anhydrous ethanol in a round-bottom flask.
-
Slowly add the base to the reaction mixture while stirring.
-
Heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-methyl-5-(2-thienyl)-3-furoate.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Hydrolysis to 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid (Hypothetical)
Objective: To hydrolyze the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 2-methyl-5-(2-thienyl)-3-furoate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol/water mixture
-
Hydrochloric acid (HCl)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of NaOH or KOH to the flask.
-
Heat the mixture to reflux for a specified period (e.g., 1-3 hours), monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute HCl until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
-
Confirm the structure and purity of the final product by spectroscopic analysis and melting point determination.
Protocol 3: Antimicrobial Susceptibility Testing (General)
Objective: To evaluate the antimicrobial activity of the synthesized compound.
Materials:
-
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
-
Bacterial and fungal strains (from Table 1)
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Incubator
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of each microbial strain.
-
Add the microbial inoculum to each well.
-
Include positive (microbes with no compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration for each microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.
Future Directions
The scaffold of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid presents numerous opportunities for further research and development.
Caption: Potential research and development pathways.
Future work should focus on the synthesis of a library of derivatives by modifying the carboxylic acid group and exploring substitutions on the thiophene ring. These new compounds can then be screened against a wide range of biological targets to identify lead compounds for various therapeutic areas. Additionally, the unique electronic and structural features of this molecule could be exploited in the design of novel organic materials.
References
Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a small molecule with potential for biological activity. These application notes provide a comprehensive framework for the in vitro evaluation of this compound, focusing on its hypothesized anti-inflammatory properties and its potential to modulate nuclear receptor signaling. The following protocols and hypothetical data serve as a guide for designing and executing experiments to elucidate the compound's mechanism of action.
Experimental Workflow: The overall experimental design follows a logical progression from initial cytotoxicity assessment to specific functional assays. This ensures that observed effects are not due to cell death and allows for a systematic investigation of the compound's biological activity.
Part 1: Assessment of Anti-Inflammatory Activity
This section details the protocols to assess the anti-inflammatory effects of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid on murine macrophages.
Protocol 1.1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
Protocol 1.2: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of the compound that is non-toxic to the cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 1.3: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the production of nitric oxide, a key inflammatory mediator.[1]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1.2. Pre-treat cells with non-toxic concentrations of the compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.[2] Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[3]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[4]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 1.4: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines TNF-α and IL-6.[5][6]
-
Cell Stimulation and Supernatant Collection: Follow steps 1 and 2 from Protocol 1.3.
-
ELISA Procedure: Perform sandwich ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve generated with recombinant cytokines.
Data Presentation: Hypothesized Anti-Inflammatory Effects
The following tables summarize hypothetical data for the anti-inflammatory assays.
Table 1: Cytotoxicity of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid on RAW 264.7 Cells
| Compound Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100.0 ± 5.0 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 92.3 ± 5.3 |
| 50 | 65.4 ± 6.2 |
| 100 | 30.1 ± 5.9 |
Table 2: Effect on LPS-Induced NO, TNF-α, and IL-6 Production
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 1.2 ± 0.3 | 50.5 ± 8.2 | 35.8 ± 6.1 |
| LPS (1 µg/mL) | 45.8 ± 3.5 | 2540.3 ± 150.6 | 1850.7 ± 120.4 |
| LPS + Compound (1 µM) | 42.1 ± 3.1 | 2310.8 ± 145.2 | 1765.2 ± 115.8 |
| LPS + Compound (5 µM) | 30.5 ± 2.8 | 1850.6 ± 120.9 | 1340.1 ± 100.3 |
| LPS + Compound (10 µM) | 15.7 ± 1.9 | 1100.2 ± 95.3 | 850.6 ± 75.9 |
| LPS + Compound (25 µM) | 8.3 ± 1.1 | 650.4 ± 50.7 | 420.3 ± 45.2 |
Part 2: Investigation of Mechanism of Action
This section focuses on a potential mechanism for the observed anti-inflammatory effects: inhibition of the NF-κB signaling pathway and modulation of the nuclear receptor PPARγ.
Hypothesized Signaling Pathway: Inhibition of NF-κB
A plausible mechanism for the anti-inflammatory activity of the compound is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.[7][8]
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 4. eaglebio.com [eaglebio.com]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Frontiers | Ceftriaxone attenuates Poly I:C–induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming [frontiersin.org]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cellular Uptake of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a small molecule containing a furan ring, a scaffold known for a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] Understanding the cellular uptake of this compound is a critical step in elucidating its mechanism of action, pharmacokinetics, and potential as a therapeutic agent. Small molecules can enter cells through various mechanisms, including passive diffusion, endocytosis, and transporter-mediated uptake.[4][5] This document provides detailed protocols and application notes for investigating the cellular uptake of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Data Presentation
Table 1: Cellular Uptake of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in Different Cell Lines
| Cell Line | Incubation Time (min) | Concentration (µM) | Uptake (pmol/mg protein) |
| HeLa | 30 | 10 | 150 ± 12 |
| A549 | 30 | 10 | 98 ± 9 |
| HepG2 | 30 | 10 | 210 ± 18 |
Table 2: Kinetic Parameters of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid Uptake in HeLa Cells
| Parameter | Value |
| K_m (µM) | 25.4 |
| V_max (pmol/mg protein/min) | 8.2 |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
-
Cell Lines: HeLa (human cervical cancer), A549 (human lung carcinoma), and HepG2 (human liver cancer) cells can be used.
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Protocol 2: Cellular Uptake Assay using LC-MS/MS
This protocol is adapted from methods used for other small molecules and solute carrier (SLC) transporter assays.[6]
-
Cell Seeding: Seed cells into 12-well plates at a density of 2 x 10^5 cells/well and incubate for 48 hours.[6]
-
Preparation:
-
Uptake Initiation:
-
Remove the buffer and add 0.5 mL of uptake buffer containing the desired concentration of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Uptake Termination:
-
To stop the uptake, aspirate the compound-containing buffer and immediately wash the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by adding 0.2 mL of 0.2 N NaOH with 0.2% SDS.[6]
-
Neutralize the lysate with an equal volume of 0.2 N HCl.
-
Collect the cell lysate and centrifuge to pellet any debris.
-
-
Quantification by LC-MS/MS:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
-
Normalize the uptake to the total protein content of each well, determined using a standard protein assay (e.g., BCA assay).
-
Protocol 3: Investigating Uptake Mechanisms
To elucidate the mechanism of cellular uptake, the following experiments can be performed:
-
Temperature Dependence: Perform the uptake assay at 4°C in parallel with 37°C. A significant reduction in uptake at the lower temperature suggests an active, energy-dependent process.
-
Inhibitor Studies: Pre-incubate cells with known inhibitors of various uptake pathways (e.g., cytochalasin D for macropinocytosis, amiloride for micropinocytosis, or specific inhibitors for organic anion transporters) before adding the test compound. A decrease in uptake in the presence of an inhibitor points to the involvement of that specific pathway.
Visualizations
Caption: Workflow for the cellular uptake assay of the target compound.
Caption: Potential mechanisms for the cellular uptake of small molecules.
References
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. ijabbr.com [ijabbr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-5-aryl-3-furancarboxylic Acid Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Potential as Antifungal Agents
The scaffold of 2-methyl-5-aryl-3-furancarboxylic acid has been identified as a promising pharmacophore, particularly for the development of novel antifungal agents. Research into this class of compounds has demonstrated interesting antifungal activity with a notable lack of significant antibacterial action, suggesting a degree of selectivity.[1] The biological activity is influenced by the nature of the substituent on the aryl ring at the 5-position of the furan core, indicating a clear structure-activity relationship (SAR).[1]
Potential Therapeutic Applications
Based on the available literature for analogous compounds, derivatives of 2-methyl-5-aryl-3-furancarboxylic acid could be explored for the following applications:
-
Antifungal Drug Discovery: As a primary area of interest, these compounds serve as a template for designing new agents to combat fungal infections.[1]
-
Anticancer Research: Furan and thiophene-containing hybrids have been investigated for their cytotoxic properties against various cancer cell lines.
-
Anti-inflammatory Agents: The furan nucleus is present in various compounds with anti-inflammatory activity.
Quantitative Data Summary
While specific quantitative data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is unavailable, the following table summarizes representative antifungal activity for the general class of 2-methyl-5-aryl-3-furoic acids as described in the literature.
| Compound Class | General Structure | Fungal Species | Activity Level | Reference |
| 2-Methyl-5-aryl-3-furoic acids | 2-methyl-5-(substituted phenyl)-3-furancarboxylic acid | Not Specified | Interesting Antifungal Activity | [1] |
| 2-Methyl-5-aryl-3-furoic acids | 2-methyl-5-(p-substituted phenyl)-3-furancarboxylic acid | Not Specified | Activity affected by para-substituent | [1] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of 2-methyl-5-(2-thienyl)-3-furancarboxylic acid and its derivatives.
General Synthesis of 2-Methyl-5-aryl-3-furancarboxylic Acids
This protocol is a representative synthesis for the class of 2-methyl-5-aryl-3-furoic acids.
Materials:
-
Appropriately substituted aryl starting material
-
Acetoacetic ester
-
Appropriate reagents for cyclization and functional group manipulation (e.g., acid or base catalysts)
-
Solvents (e.g., ethanol, toluene)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Step 1: Synthesis of the Furan Ring. A common method for constructing the 2-methyl-5-aryl-furan scaffold is through the Fiesselmann thiophene synthesis, which can be adapted for furan synthesis. Alternatively, a Paal-Knorr furan synthesis can be employed by reacting a 1,4-dicarbonyl compound with a suitable dehydrating agent.
-
Step 2: Introduction of the Carboxylic Acid Group. The 3-furancarboxylic acid moiety can be introduced via various methods, such as the formylation of the furan ring followed by oxidation, or through a carboxylation reaction using a strong base and carbon dioxide.
-
Step 3: Purification. The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield the pure 2-methyl-5-aryl-3-furancarboxylic acid.
-
Step 4: Characterization. The structure of the synthesized compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
Materials:
-
Synthesized 2-methyl-5-aryl-3-furancarboxylic acid derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (for reading optical density)
-
Positive control antifungal drug (e.g., Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the culture medium to achieve the desired final inoculum concentration.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial two-fold dilution of the stock solution is prepared in the culture medium in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.
-
Controls: Positive control wells (containing a known antifungal drug) and negative control wells (containing only the medium and the fungal inoculum) are included on each plate.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Visualizations
Structure-Activity Relationship (SAR) Concept
The following diagram illustrates the general concept of a structure-activity relationship, which is pertinent to the 2-methyl-5-aryl-3-furancarboxylic acid scaffold where modifications to the aryl group influence biological activity.
Caption: Conceptual flow of Structure-Activity Relationship (SAR).
General Experimental Workflow for Synthesis and Screening
This diagram outlines a typical workflow for the synthesis and biological evaluation of novel chemical compounds in medicinal chemistry.
Caption: Workflow for Synthesis and Biological Screening.
References
Application Notes and Protocols for the Analytical Detection of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in pharmacologically active compounds. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analysis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely applicable and robust technique for such analytes. While specific validated methods for this exact compound are not extensively reported in the public domain, the following protocols are based on established analytical methodologies for structurally related furan and thiophene derivatives and serve as a comprehensive starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the separation and quantification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid from various matrices. The following protocol outlines a starting point for method development.
Experimental Protocol: RP-HPLC with UV Detection
1. Objective: To develop and validate an RP-HPLC method for the quantification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in a given sample matrix (e.g., bulk drug substance, in-vitro dissolution samples).
2. Materials and Reagents:
-
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Sample diluent (e.g., 50:50 Acetonitrile:Water)
3. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or determined by UV scan of the analyte)
5. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid reference standard and dissolve in 10 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
6. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Illustrative)
The developed method should be validated according to ICH guidelines. The following table summarizes key validation parameters with hypothetical acceptance criteria.
| Parameter | Specification (Hypothetical) |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | Intraday ≤ 2.0%, Interday ≤ 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank/placebo at the retention time of the analyte |
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data from a method validation study for the HPLC analysis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| r² | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intraday RSD (%) (n=6) | Interday RSD (%) (n=3 days) |
| 5 | 4.98 | 99.6 | 1.5 | 2.1 |
| 50 | 50.4 | 100.8 | 0.8 | 1.2 |
| 90 | 89.1 | 99.0 | 1.1 | 1.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Application Notes and Protocols for the Crystallization of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. The following methods are based on established principles for the purification of heterocyclic carboxylic acids and are intended to serve as a starting point for process development and optimization.
Introduction
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving a high degree of purity is essential for its characterization and use in further research and development. Crystallization is a critical purification technique for obtaining materials with high purity and a well-defined crystalline form. The choice of solvent and crystallization method are paramount for successful and reproducible results. This note outlines several recommended methods for the crystallization of the title compound.
Data Presentation: Recommended Crystallization Systems
The following table summarizes potential solvent systems for the crystallization of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid based on the successful crystallization of structurally similar furan and thiophene carboxylic acid derivatives. Researchers should use these as a starting point for screening and optimization.
| Method | Solvent System | Key Parameters | Anticipated Purity | Expected Yield | Notes |
| Cooling Crystallization | Methanol / Water | Dissolution at 60-70 °C, slow cooling to 0-5 °C | >99% | 75-90% | Good for removing more polar and non-polar impurities. Water acts as an anti-solvent. |
| Cooling Crystallization | Ethanol | Dissolution at boiling point, slow cooling to room temperature | >98.5% | 70-85% | A common and effective solvent for many organic acids.[1] |
| Cooling Crystallization | Ethyl Acetate / Hexane | Dissolution in minimal hot ethyl acetate, addition of hexane until turbidity, followed by slow cooling. | >99% | 80-95% | Effective for compounds with moderate polarity. |
| Anti-Solvent Vapor Diffusion | Dichloromethane / Pentane | Compound dissolved in dichloromethane, placed in a chamber with pentane vapor. | High (suitable for X-ray) | Low to Medium | Aims for high-quality single crystals, not bulk purification. |
| Acid-Base Purification & Crystallization | 1. Aq. NaHCO₃ / HCl2. Water or Ethanol/Water | Dissolve in aqueous base, filter, re-precipitate with acid, then recrystallize. | >99.5% | 85-95% | Excellent for removing non-acidic impurities. Recrystallization from hot water is a possibility for the precipitated acid.[2] |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Mixed Solvent System (Methanol/Water)
This protocol is a good starting point for general purification.
Materials:
-
Crude 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid into an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of methanol to the flask, just enough to create a slurry.
-
Gently heat the mixture to 60-70 °C while stirring. Add methanol portion-wise until the solid is completely dissolved.
-
Once a clear solution is obtained, slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.
-
Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol/water (in the same ratio as the final solvent mixture).
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction Followed by Crystallization
This method is particularly useful if the crude material contains significant non-acidic impurities.
Materials:
-
Crude 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
2M Hydrochloric acid (HCl)
-
Deionized Water
-
Ethanol (optional, for final recrystallization)
-
Beakers
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in a saturated aqueous solution of sodium bicarbonate with stirring. Use a sufficient volume to fully dissolve the acidic compound.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add 2M HCl to the filtrate with constant stirring until the pH of the solution is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.
-
Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.
-
The resulting solid can be further purified by recrystallization from hot water or an ethanol/water mixture as described in Protocol 1.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for developing a suitable crystallization method.
Caption: Workflow for Crystallization Method Development.
References
Application Note and Protocol: Preparation of Stock Solutions of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of stock solutions of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid for use in various research and drug development applications. It includes information on the physicochemical properties, necessary safety precautions, a step-by-step experimental workflow, and guidelines for proper storage. The aim is to ensure the accurate and safe preparation of this compound for reproducible experimental results.
Physicochemical and Safety Data
It is imperative to handle 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid with appropriate safety measures in a laboratory setting. Below is a summary of its known properties and safety information.
Table 1: Physicochemical Properties of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃S | [1][2] |
| Molecular Weight | 208.23 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity | ≥95% | [3] |
| Solubility | Specific quantitative data is not readily available. As a carboxylic acid, it is expected to have higher solubility in organic solvents such as DMSO, DMF, and alcohols (ethanol, methanol). Aqueous solubility is expected to be low but can be increased by deprotonation at higher pH. |
Table 2: Hazard and Safety Information
| Hazard | Description | Precautionary Measures |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and lab coat. Wash skin thoroughly after handling. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Avoid inhaling dust. Use in a well-ventilated area or with a fume hood.[4] |
| General Handling | Avoid substance contact. Show safety data sheet to a doctor in case of an emergency. |
Experimental Protocol: Stock Solution Preparation
This protocol provides a method for preparing a 10 mM stock solution of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in Dimethyl Sulfoxide (DMSO). The concentration can be adjusted as needed by modifying the initial mass of the compound.
Materials and Equipment:
-
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
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Weighing paper or boat
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Microcentrifuge tubes or appropriate sterile vials
-
Pipettors and sterile pipette tips
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Vortex mixer
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
Workflow Diagram:
Caption: Workflow for preparing a stock solution of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Procedure:
-
Calculate the Required Mass:
-
To prepare a 10 mM stock solution, the required mass needs to be calculated based on the final desired volume.
-
Formula: Mass (mg) = Molarity (mM) × Molecular Weight ( g/mol ) × Volume (mL) / 1000
-
Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM × 208.23 g/mol × 1 mL / 1000 = 2.0823 mg
-
-
Weigh the Compound:
-
Put on all required PPE (lab coat, gloves, safety glasses).
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 2.08 mg) of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid powder.
-
-
Dissolve the Compound:
-
Transfer the weighed powder into a sterile vial of appropriate size (e.g., a 1.5 mL or 2 mL microcentrifuge tube).
-
Add the calculated volume of DMSO (e.g., 1 mL) to the vial using a calibrated pipette.
-
Close the vial tightly and vortex the mixture vigorously until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a water bath may be used to aid dissolution if necessary, but stability upon warming should be considered.
-
-
Storage and Handling:
-
Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw an aliquot at room temperature and vortex briefly before diluting into your experimental medium.
-
Note on Solvent Choice: While DMSO is a common choice for creating high-concentration stock solutions of organic compounds, its suitability depends on the downstream application. For cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%). If DMSO is incompatible with the experiment, other solvents like ethanol or methanol should be tested for solubility. To test solubility, start with a small, known amount of the compound and add small, incremental volumes of the solvent until dissolution is achieved.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
Welcome to the technical support center for the synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, categorized by the synthetic approach. Two primary routes are considered:
-
Route A: Furan Ring Formation followed by Thienyl Coupling. This involves first synthesizing a 2-methyl-3-furancarboxylic acid derivative and then introducing the thienyl group at the 5-position via a cross-coupling reaction.
-
Route B: Furan Ring Formation with a Thienyl Precursor. This approach utilizes a starting material already containing the thienyl group to construct the furan ring, for example, through a Paal-Knorr or Fiest-Benary synthesis.
General Workflow for Synthesis
Caption: General synthetic workflows for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Issue 1: Low yield during cross-coupling of the thienyl group (Route A)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired product | Catalyst deactivation: Sulfur in the thiophene ring can poison the palladium catalyst. | - Use a higher catalyst loading.- Employ ligands that are more resistant to sulfur poisoning, such as bulky electron-rich phosphines.- Consider using a different cross-coupling reaction, like Stille coupling, which can sometimes be more tolerant of heterocycles. |
| Inefficient transmetalation: The transfer of the thienyl group from the boron or tin reagent to the palladium center may be slow. | - For Suzuki coupling, ensure the boronic acid is pure and not dehydrated. Consider using a boronate ester for better stability.- For Stille coupling, ensure the stannane reagent is fresh and free of impurities. | |
| Competitive side reactions: Homocoupling of the furan or thiophene starting materials can occur. | - Optimize the reaction temperature; lower temperatures may reduce homocoupling.- Adjust the stoichiometry of the reactants. | |
| Product decomposition | Decarboxylation: The carboxylic acid group on the furan ring may be lost under harsh reaction conditions (high temperature, strong base).[1][2] | - Use milder reaction conditions (lower temperature, weaker base).- Protect the carboxylic acid as an ester prior to the coupling reaction, followed by hydrolysis. |
Issue 2: Formation of multiple isomers in furan ring synthesis (Route B)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of furan regioisomers | Lack of regioselectivity in Paal-Knorr or Fiest-Benary synthesis: The cyclization of an unsymmetrical 1,4-dicarbonyl precursor can lead to different furan products.[3][4] | - Modify the substituents on the dicarbonyl compound to electronically or sterically favor one cyclization pathway.- Explore alternative furan synthesis methods that offer better regiocontrol. |
| Incomplete cyclization | Steric hindrance or unfavorable electronics: Bulky groups or electron-withdrawing groups on the dicarbonyl precursor can hinder the cyclization. | - Increase the reaction temperature or use a stronger acid catalyst for Paal-Knorr synthesis.[4]- For Fiest-Benary synthesis, ensure the base is strong enough to deprotonate the β-dicarbonyl compound effectively.[5] |
Issue 3: Difficulty in product purification
| Symptom | Possible Cause | Suggested Solution |
| Product is a dark, oily substance | Presence of polymeric byproducts: Furan rings can be prone to polymerization under acidic or high-temperature conditions. | - Minimize reaction time and temperature.- Purify the crude product via column chromatography using a gradient elution to separate the desired product from polar impurities. |
| Co-elution of starting materials and product | Similar polarity of the product and unreacted starting materials. | - If the product is an acid, consider an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous base. The product will move to the aqueous layer, which can then be acidified and extracted with an organic solvent.[6] |
| Product is contaminated with residual metal catalyst | Incomplete removal of the palladium or tin catalyst from the cross-coupling reaction. | - After the reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide to remove residual palladium.- For tin residues from Stille coupling, a wash with aqueous potassium fluoride can help precipitate the tin salts. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid?
Both routes have their advantages and disadvantages. Route A (furan formation then coupling) often offers more flexibility in the choice of the thienyl group that can be introduced. However, it involves more synthetic steps and the cross-coupling reaction can be challenging due to catalyst poisoning and potential decarboxylation. Route B (furan formation from a thienyl precursor) is more convergent but may suffer from regioselectivity issues during the furan ring formation. The choice of route will often depend on the availability of starting materials and the specific expertise of the researcher.
Q2: What are the key parameters to control during a Suzuki or Stille coupling reaction with a furan substrate?
Caption: Critical parameters for successful cross-coupling reactions.
The success of a Suzuki or Stille coupling reaction hinges on several critical parameters:
-
Catalyst System: The choice of palladium precursor and ligand is crucial. For substrates containing sulfur, ligands that are bulky and electron-rich can protect the palladium center and improve catalytic activity.
-
Base (for Suzuki coupling): The strength and solubility of the base can significantly impact the reaction rate and the occurrence of side reactions. A thorough screening of bases (e.g., carbonates, phosphates, hydroxides) is often necessary.
-
Solvent: The solvent system must be able to dissolve all reactants and be thoroughly degassed to prevent oxidation of the palladium(0) catalyst.
-
Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but low enough to prevent thermal decomposition of the starting materials or product, including decarboxylation.
-
Reagent Purity: The purity of the halo-furan, the boronic acid/stannane, and the base is critical for achieving high yields and reproducibility.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system should be developed to clearly separate the starting materials from the product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: What are the safety precautions I should take when working with the reagents for this synthesis?
-
Organotin Reagents (for Stille Coupling): Organotin compounds are highly toxic.[7] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care. Inhalation of fine powders should be avoided.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and use appropriate PPE.
-
Bases: Strong bases can be corrosive. Handle with care and wear appropriate gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling (Route A)
-
To a degassed solution of the 5-halo-2-methyl-3-furancarboxylic acid derivative (1.0 eq) and 2-thienylboronic acid (1.2-1.5 eq) in a suitable solvent (e.g., dioxane, toluene, or a mixture with water) is added an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
The mixture is further degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
General Procedure for Paal-Knorr Furan Synthesis (Route B)
-
A 1,4-dicarbonyl compound containing the 2-thienyl group (1.0 eq) is dissolved in a suitable solvent (e.g., toluene, acetic acid).
-
An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like ZnCl₂) is added (catalytic to stoichiometric amounts).[3][4]
-
The reaction mixture is heated, often with a Dean-Stark trap to remove the water formed during the reaction.
-
The reaction is monitored by TLC or GC-MS.
-
Once complete, the reaction is cooled, and the catalyst is neutralized with a mild base.
-
The mixture is washed with water and brine, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography or distillation.
References
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid?
A common and effective method is the Feist-Benary furan synthesis. This reaction involves the condensation of an α-haloketone with a β-dicarbonyl compound in the presence of a base. For the synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, this would typically involve the reaction of ethyl acetoacetate with an α-haloketone derived from 2-acetylthiophene, followed by hydrolysis of the resulting ester.
Q2: What are the key factors that can influence the yield of the reaction?
Several factors can significantly impact the yield:
-
Purity of Reactants: Ensure all starting materials, especially the α-haloketone, are pure and free of contaminants.
-
Reaction Temperature: The temperature for both the condensation and hydrolysis steps needs to be carefully controlled to prevent side reactions.
-
Choice of Base: The strength and stoichiometry of the base used for the condensation are crucial for efficient enolate formation without promoting unwanted side reactions.
-
Reaction Time: Both the initial condensation and the final hydrolysis steps require sufficient time for completion.
-
pH of the Workup: Proper pH adjustment during the workup is essential for the complete precipitation and isolation of the carboxylic acid product.
Q3: I am observing a low yield. What are the most likely causes?
Low yields can often be attributed to one or more of the following:
-
Incomplete reaction: The reaction may not have gone to completion. This can be checked by thin-layer chromatography (TLC) analysis of the reaction mixture.
-
Side reactions: Competing reactions, such as self-condensation of the reactants or polymerization, can reduce the yield of the desired product.
-
Product loss during workup: The product may be lost during extraction, washing, or purification steps.
-
Decomposition of the product: The furan ring can be sensitive to strongly acidic or basic conditions and high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive or impure α-haloketone. | Verify the purity of the α-haloketone by NMR or GC-MS. If necessary, purify it by distillation or chromatography before use. |
| Incorrect base or stoichiometry. | Use a mild base like pyridine or sodium acetate. Ensure the molar ratio of the base to the β-dicarbonyl compound is appropriate to facilitate enolate formation without causing excessive side reactions. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Avoid excessively high temperatures that could lead to decomposition. | |
| Formation of Multiple Products (Visible on TLC) | Side reactions are occurring. | Consider lowering the reaction temperature. Ensure slow, dropwise addition of the α-haloketone to the reaction mixture. |
| Impure starting materials. | Purify all reactants before starting the synthesis. | |
| Difficulty in Isolating the Product | Incomplete precipitation during workup. | Carefully adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to ensure maximum precipitation. Cool the mixture in an ice bath to further decrease solubility. |
| Product is soluble in the workup solvent. | If the product shows some solubility in water, perform multiple extractions with a suitable organic solvent like ethyl acetate. | |
| Product appears dark or discolored | Decomposition of the furan ring. | Avoid prolonged exposure to strong acids or bases and high temperatures. Purify the final product by recrystallization using an appropriate solvent system (e.g., ethanol/water). |
Experimental Protocol: Feist-Benary Synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
This protocol is a general guideline based on the synthesis of analogous 2-methyl-5-aryl-3-furoic acids. Optimization may be required.
Step 1: Synthesis of Ethyl 2-Methyl-5-(2-thienyl)-3-furancarboxylate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 equivalent) and a suitable base (e.g., pyridine, 1.1 equivalents) in a solvent such as ethanol.
-
Addition of α-Haloketone: To this solution, add 2-bromoacetyl-2-thiophene (1.0 equivalent) dropwise at room temperature. The α-haloketone can be prepared by the bromination of 2-acetylthiophene.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Step 2: Hydrolysis to 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
-
Hydrolysis: Dissolve the purified ethyl 2-methyl-5-(2-thienyl)-3-furancarboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide, 2-3 equivalents).
-
Reaction: Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Precipitation: Acidify the aqueous layer with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Visualizing the Process
Caption: Synthetic workflow for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Caption: Troubleshooting logic for improving reaction yield.
Technical Support Center: Purification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crystallized 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is discolored (yellow or brown). What is the likely cause and how can I fix it?
A1: Discoloration in the final product often indicates the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) and add a small amount of activated carbon (typically 1-5% w/w). Heat the mixture at reflux for 15-30 minutes, then perform a hot filtration to remove the carbon. Allow the filtrate to cool slowly to induce crystallization. The activated carbon will adsorb many colored impurities.
-
Re-crystallization: A second recrystallization is often effective. Ensure you are using an appropriate solvent system. You may need to screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Q2: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A2: If a single solvent is not effective, a two-solvent system (a "solvent-antisolvent" system) is a common alternative.
Procedure:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Allow the solution to cool slowly. The crystals should form as the solubility decreases.
Common solvent/antisolvent pairs for carboxylic acids include ethanol/water, acetone/hexane, and ethyl acetate/heptane.
Q3: My product is not precipitating out of the solution upon cooling. What could be the reason?
A3: This can happen for several reasons:
-
Solution is not saturated: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.
-
Supersaturation: The solution may be supersaturated. This can sometimes be resolved by scratching the inside of the flask with a glass rod below the solvent level to create nucleation sites for crystal growth. Seeding the solution with a tiny crystal of the pure product can also induce crystallization.
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Oily Product: The compound may be "oiling out" instead of crystallizing, which can be due to the presence of impurities or cooling the solution too quickly. If an oil forms, try reheating the solution and allowing it to cool more slowly. You might also need to try a different solvent system.
Q4: What is the most effective chromatographic method for purifying 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid?
A4: For carboxylic acids, silica gel column chromatography is a common and effective method. Due to the acidic nature of the compound, it is advisable to add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase. This helps to prevent tailing of the compound on the silica gel. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane.
Quantitative Data Summary
The following table summarizes hypothetical data from different purification strategies for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. This data is for illustrative purposes to compare the effectiveness of each technique.
| Purification Method | Purity (%) | Yield (%) | Solvent System |
| Single Solvent Recrystallization | 95.2 | 85 | Ethanol |
| Two-Solvent Recrystallization | 97.8 | 78 | Ethanol/Water |
| Activated Carbon Treatment & Recrystallization | 98.5 | 75 | Isopropanol |
| Column Chromatography | >99 | 60 | Hexane/Ethyl Acetate with 0.5% Acetic Acid |
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (Ethanol)
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Place the crude 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
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Heat the mixture on a hot plate with stirring until the solid completely dissolves.
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If the solution is colored, proceed to Protocol 3.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolve the crude product in a minimal amount of hot ethanol.
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While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
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Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Protocol 3: Purification using Activated Carbon
-
Dissolve the crude product in a suitable amount of a hot solvent (e.g., isopropanol).
-
Add a small amount of activated carbon (1-5% by weight of the crude product).
-
Heat the mixture at reflux for 15-30 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.
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Allow the hot, clear filtrate to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Protocol 4: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
Pack a glass column with the slurry.
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Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
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Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
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Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
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Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid by recrystallization.
Caption: A troubleshooting guide for common issues encountered during the purification process.
stability issues with 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, specific experimental data on the stability of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is limited. The guidance provided here is based on general chemical principles of furan, thiophene, and carboxylic acid functionalities, as well as data from related compounds. It is highly recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for furan- and thiophene-containing compounds in solution?
Furan and thiophene rings are aromatic and generally stable. However, they can be susceptible to degradation under certain conditions:
-
Strongly Acidic or Basic Conditions: While the thiophene ring is relatively stable in acidic conditions, the furan ring may be less stable. Both can be affected by strong bases.
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Oxidizing Agents: Strong oxidizing agents can lead to ring-opening or other modifications of both furan and thiophene rings.
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Light Exposure (Photodegradation): Aromatic systems can be susceptible to photodegradation, leading to isomerization or degradation.
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Elevated Temperatures: High temperatures can promote decarboxylation of the carboxylic acid group and potentially lead to other degradation pathways.
Q2: My compound appears to be degrading in solution. What are the likely causes?
Observed degradation, such as a change in color, precipitation, or the appearance of new peaks in your analytical chromatogram, could be due to several factors:
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pH of the Solution: The carboxylic acid functionality makes the compound's solubility and stability pH-dependent. Extreme pH values can catalyze hydrolysis or other reactions.
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Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents may contain impurities (e.g., peroxides in aged ethers) that can react with your compound.
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Exposure to Light: If your experiments are conducted under ambient light, photodegradation could be a contributing factor.
-
Elevated Temperature: If your protocol involves heating, thermal degradation may be occurring.
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Presence of Contaminants: Trace metals or other reactive species in your reagents or solvents could be catalyzing degradation.
Q3: What solvents are recommended for dissolving 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid?
Specific solubility data is not widely available. However, based on its structure, the following solvents are likely to be suitable. It is recommended to test solubility on a small scale.
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Organic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points for dissolving carboxylic acids of this type. Alcohols such as ethanol and methanol may also be effective.
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Aqueous Solutions: Solubility in aqueous buffers will be highly pH-dependent. The deprotonated carboxylate form at higher pH will be more water-soluble than the protonated carboxylic acid form at lower pH.
Troubleshooting Guides
Issue 1: Precipitation of the Compound from Solution
Symptoms:
-
The solution becomes cloudy or a solid precipitate forms over time.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | - Test solubility in a range of solvents (e.g., DMSO, DMF, ethanol, methanol) to find the most suitable one. - For aqueous solutions, adjust the pH. Increasing the pH will deprotonate the carboxylic acid, which should increase water solubility. - Gentle warming and sonication may aid dissolution, but be cautious of potential thermal degradation. |
| Change in pH | - If using a buffered solution, ensure the buffer has sufficient capacity to maintain the desired pH. - If CO2 from the air is dissolving and lowering the pH of an unbuffered or weakly buffered basic solution, consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation to an Insoluble Product | - Analyze the precipitate to determine if it is the original compound or a degradation product. - If it is a degradation product, refer to the troubleshooting guide for chemical degradation (Issue 2). |
Issue 2: Chemical Degradation of the Compound in Solution
Symptoms:
-
A change in the color of the solution.
-
The appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
A decrease in the peak area of the parent compound over time.
Possible Causes & Troubleshooting Steps:
| Stress Factor | Troubleshooting Protocol |
| Hydrolytic Degradation (pH-dependent) | 1. Investigate pH Effects: Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9). 2. Incubate: Store the solutions at a constant temperature (e.g., room temperature or 40°C). 3. Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a stability-indicating method like HPLC. 4. Evaluate: Determine the pH at which the compound is most stable. |
| Oxidative Degradation | 1. Spike with Oxidant: Prepare a solution of the compound and add a small amount of an oxidizing agent (e.g., 0.1% hydrogen peroxide). 2. Incubate: Store the solution at room temperature. 3. Analyze: Monitor the degradation over time using HPLC. 4. Mitigate: If sensitive to oxidation, consider de-gassing solvents, working under an inert atmosphere, and adding antioxidants (if compatible with your experiment). |
| Photodegradation | 1. Light Exposure Study: Prepare two sets of solutions. Expose one set to your typical laboratory lighting conditions and protect the other set from light (e.g., by wrapping the container in aluminum foil). 2. Incubate: Keep both sets at the same temperature. 3. Analyze: Compare the degradation profiles of the two sets over time. 4. Mitigate: If photolabile, work in a dark room or use amber glassware/vials. |
| Thermal Degradation | 1. Elevated Temperature Study: Prepare solutions and incubate them at different temperatures (e.g., 40°C, 60°C, 80°C). 2. Analyze: Monitor the degradation at various time points. 3. Evaluate: Determine the temperature sensitivity of the compound. 4. Mitigate: If thermally labile, store stock solutions at low temperatures (e.g., 4°C or -20°C) and avoid heating during experiments if possible. |
Experimental Protocols
A generic protocol for assessing the stability of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid using High-Performance Liquid Chromatography (HPLC) is provided below. This should be adapted based on the specific equipment and reagents available.
Protocol: Preliminary HPLC-Based Stability Assessment
-
Preparation of Stock Solution:
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Accurately weigh a known amount of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
-
Dissolve in a suitable organic solvent (e.g., HPLC-grade DMSO or acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired test solvent (e.g., a specific buffer, cell culture medium, or organic solvent) to a final working concentration (e.g., 10 µg/mL).
-
-
Incubation Conditions (Example for pH stability):
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Prepare test solutions in a series of buffers (e.g., pH 3, 5, 7, 9).
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Divide each solution into aliquots for different time points.
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Store the aliquots at a controlled temperature (e.g., 25°C or 37°C).
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around 254 nm or the compound's λmax is a reasonable starting point).
-
Injection Volume: 10 µL.
-
Flow Rate: 1 mL/min.
-
-
Data Collection:
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Inject a sample from each condition at predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time for each condition.
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This will provide a preliminary assessment of the compound's stability under the tested conditions.
-
Visualizations
The following diagrams illustrate logical workflows for troubleshooting stability issues.
troubleshooting failed reactions involving 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns when working with 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid?
A1: The primary stability concern arises from the furan ring, which is the least aromatic and thus least stable among common five-membered aromatic heterocycles like thiophene and pyrrole.[1] The furan ring is susceptible to ring-opening under strong acidic conditions, a reaction that can be exacerbated by the presence of water.[2] High temperatures (above 180-190 °C) can lead to decarboxylation of the carboxylic acid group, forming undesired byproducts.[3] The thiophene ring is generally more stable and less prone to degradation under typical reaction conditions.
Q2: I am having trouble with the solubility of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in common organic solvents. What can I do?
A2: Carboxylic acids, in general, can have limited solubility in non-polar organic solvents. To improve solubility, consider using more polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). For reactions in less polar solvents, converting the carboxylic acid to its corresponding methyl or ethyl ester can significantly improve solubility.
Q3: My Suzuki coupling reaction with 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is failing. What are the likely causes?
A3: Carboxylic acids can interfere with Suzuki coupling reactions. The carboxylate anion, formed under the basic conditions of the reaction, can coordinate to the palladium catalyst and deactivate it.[4] Another common issue is the low solubility of the carboxylic acid in the reaction solvent, which can hinder its participation in the catalytic cycle.[4] To troubleshoot, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. This protects the carboxylic acid functionality and improves solubility. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q4: Can I perform a Friedel-Crafts acylation on the thiophene or furan ring of this molecule?
A4: Friedel-Crafts reactions on five-membered heterocycles are possible but can be complicated by the high reactivity of the rings, which can lead to polymerization or side reactions, especially with the less stable furan ring. The reaction would likely occur preferentially on the more electron-rich thiophene ring at the 5-position. However, given the presence of a deactivating carboxylic acid group, the reaction may require harsh conditions that could degrade the furan ring. It is advisable to protect the carboxylic acid as an ester before attempting a Friedel-Crafts reaction.
Troubleshooting Guides for Common Reactions
Fischer Esterification
Problem: Low or no yield of the desired ester.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Use a large excess of the alcohol (it can often be used as the solvent). | Fischer esterification is an equilibrium reaction. Using an excess of one reactant drives the equilibrium towards the products.[5] |
| Water Inhibition | Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves. | The presence of water can shift the equilibrium back towards the starting materials.[5][6] |
| Acid Catalyst Ineffective | Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). | A strong acid is required to protonate the carbonyl oxygen and activate the carboxylic acid for nucleophilic attack by the alcohol. |
| Furan Ring Degradation | Perform the reaction at the lowest effective temperature and monitor the reaction progress closely to avoid prolonged reaction times. | The furan ring is sensitive to prolonged exposure to strong acids, which can lead to ring-opening and decomposition.[2] |
| Decarboxylation | Avoid excessively high temperatures (ideally below 150 °C). | Furancarboxylic acids can undergo decarboxylation at elevated temperatures.[3] |
Amide Coupling (EDC/HOBt)
Problem: Incomplete conversion to the amide or formation of byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Coupling Reagents | Use fresh 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). | EDC and HOBt can degrade upon storage, especially if exposed to moisture, leading to lower reactivity. |
| Side Reactions of Activated Ester | Add the amine to the reaction mixture shortly after the carboxylic acid has been activated with EDC/HOBt. | The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive and can rearrange to an inactive N-acylurea if the amine is not present to react. |
| Base Stoichiometry | Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of EDC and the protonated amine. | Proper stoichiometry of the base is crucial for the reaction to proceed efficiently. |
| Low Nucleophilicity of Amine | For weakly nucleophilic amines, consider using a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). | HATU is a more powerful activating agent than EDC/HOBt and can facilitate the amidation with less reactive amines. |
| Difficult Purification | The urea byproduct from EDC can sometimes be difficult to separate. A common technique is to perform an acidic workup to protonate the urea, making it more water-soluble. |
Experimental Protocols
Key Experiment 1: Synthesis of Methyl 2-Methyl-5-(2-thienyl)-3-furoate
Methodology: Fischer Esterification
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To a solution of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (1.0 eq) in methanol (20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired methyl ester.
Key Experiment 2: Synthesis of 2-Methyl-N-benzyl-5-(2-thienyl)-3-furancarboxamide
Methodology: EDC Coupling
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Dissolve 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DMF.
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Cool the mixture to 0 °C in an ice bath.
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Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target amide.
Visualizations
Caption: Troubleshooting workflow for failed Fischer esterification reactions.
Caption: General workflow for EDC-mediated amide coupling.
References
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis and optimization of 2-methyl-5-(2-thienyl)-3-furancarboxylic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 2-methyl-5-(2-thienyl)-3-furancarboxylic acid?
A1: The most prevalent and adaptable method is a two-step process. It begins with the Paal-Knorr synthesis to form the ethyl ester, ethyl 2-methyl-5-(2-thienyl)-3-furancarboxylate, followed by hydrolysis of the ester to the desired carboxylic acid.[1][2][3]
Q2: What are the key starting materials for the Paal-Knorr synthesis of the furan ester intermediate?
A2: The essential precursors are a 1,4-dicarbonyl compound, specifically 1-(thiophen-2-yl)butane-1,3-dione, and an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate.
Q3: What catalysts are typically used for the Paal-Knorr furan synthesis?
A3: The reaction is generally acid-catalyzed.[1][4] Both protic acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, bismuth nitrate) can be employed.[1][4] The choice of catalyst can influence reaction time and yield.
Q4: Are there milder alternatives to traditional harsh acidic conditions for the Paal-Knorr synthesis?
A4: Yes, modern variations of the Paal-Knorr synthesis utilize milder Lewis acids or microwave-assisted conditions to circumvent the degradation of sensitive functional groups that can occur under harsh acidic reflux.[4]
Q5: What are the common challenges in the hydrolysis of the ethyl ester to the final carboxylic acid?
A5: The hydrolysis of the furan-3-carboxylate can sometimes be challenging due to steric hindrance around the ester group. Incomplete hydrolysis is a common issue, potentially requiring prolonged reaction times, elevated temperatures, or the use of stronger basic conditions.
Q6: How can I purify the final 2-methyl-5-(2-thienyl)-3-furancarboxylic acid product?
A6: Purification of the final carboxylic acid typically involves an acidic workup of the hydrolysis reaction mixture to precipitate the crude acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Paal-Knorr Reaction | 1. Inactive catalyst. 2. Impure 1,4-dicarbonyl starting material. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a fresh or newly opened bottle of the acid catalyst. 2. Purify the 1-(thiophen-2-yl)butane-1,3-dione, for example, by recrystallization or column chromatography. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 4. Extend the reaction time, checking for product formation periodically. |
| Formation of Multiple Byproducts in Paal-Knorr Reaction | 1. Harsh reaction conditions leading to decomposition of the furan ring or thiophene moiety. 2. Self-condensation of the starting materials. | 1. Switch to a milder Lewis acid catalyst (e.g., Sc(OTf)₃, Bi(NO₃)₃). 2. Consider using microwave irradiation for shorter reaction times and potentially cleaner reactions. 3. Ensure slow addition of reagents to control the reaction exotherm. |
| Incomplete Hydrolysis of the Ethyl Ester | 1. Insufficient base or water. 2. Steric hindrance around the ester. 3. Low reaction temperature or short reaction time. | 1. Use a larger excess of the base (e.g., NaOH or KOH). 2. Increase the proportion of water in the solvent mixture. 3. Increase the reaction temperature to reflux and extend the reaction time, monitoring by TLC until the starting ester is fully consumed. |
| Difficulty in Isolating the Carboxylic Acid Product | 1. The product may be partially soluble in the acidic aqueous phase. 2. Formation of an emulsion during extraction. | 1. After acidification, cool the mixture in an ice bath to maximize precipitation. 2. If precipitation is poor, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). 3. To break emulsions, add brine (saturated NaCl solution) during the workup. |
| Product Contamination with Starting Ester | 1. Incomplete hydrolysis. 2. Inefficient purification. | 1. Re-subject the mixture to the hydrolysis conditions for a longer duration or with a higher concentration of base. 2. Purify the crude acid by recrystallization. The difference in polarity between the ester and the carboxylic acid should allow for effective separation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Paal-Knorr Furan Synthesis of Substituted Furans
| Entry | 1,4-Dicarbonyl Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,4-diethyl-2,5-hexanedione | HCl | Aqueous | Not specified | Not specified | Not specified | Organic Chemistry Portal |
| 2 | 2-butene-1,4-diones | Trifluoroacetic Acid | Not specified | Not specified | Not specified | High | Organic Chemistry Portal |
| 3 | Various 1,4-diketones | Phosphoric Acid | None (neat) | Not specified | Not specified | Broad Range | ResearchGate |
| 4 | 1,4-diketones | p-TsOH | Toluene | Reflux | 2-6 | 80-95 | Various sources |
| 5 | β-keto esters | Not specified | Not specified | Microwave | Minutes | >60 | Scribd |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methyl-5-(2-thienyl)-3-furancarboxylate
This protocol is a representative procedure based on the Paal-Knorr synthesis.
Materials:
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1-(thiophen-2-yl)butane-1,3-dione
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Ethyl 2-chloroacetoacetate
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Anhydrous ethanol
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(thiophen-2-yl)butane-1,3-dione (1 equivalent) in anhydrous ethanol.
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Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 2-methyl-5-(2-thienyl)-3-furancarboxylate.
Protocol 2: Hydrolysis to 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
Materials:
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Ethyl 2-methyl-5-(2-thienyl)-3-furancarboxylate
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Ethanol
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10 M Sodium hydroxide (NaOH) solution
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Concentrated hydrochloric acid (HCl)
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Deionized water
Procedure:
-
Dissolve the ethyl 2-methyl-5-(2-thienyl)-3-furancarboxylate (1 equivalent) in ethanol in a round-bottom flask.
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Add an excess of 10 M NaOH solution (e.g., 5-10 equivalents).
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Heat the mixture to reflux and monitor the disappearance of the starting ester by TLC. This may take several hours.
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After complete hydrolysis, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with deionized water and cool in an ice bath.
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Acidify the solution to a pH of approximately 2 by the slow addition of concentrated HCl. A precipitate should form.
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Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
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Dry the solid product under vacuum to yield the crude 2-methyl-5-(2-thienyl)-3-furancarboxylic acid.
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For further purification, recrystallize the crude product from a suitable solvent like ethanol/water.
Visualizations
Caption: Experimental workflow for the synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Caption: General drug discovery and development process for a candidate compound.
References
Technical Support Center: Synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic approach for preparing 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid with minimal side products?
A1: The recommended method is a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halo-2-methyl-3-furancarboxylic acid ester (e.g., methyl 5-bromo-2-methyl-3-furancarboxylate) with 2-thienylboronic acid in the presence of a palladium catalyst and a base. The final step is the hydrolysis of the resulting ester to the desired carboxylic acid. This method is generally high-yielding and tolerates a wide range of functional groups.
Q2: What are the most common side products observed in this synthesis?
A2: The most common side products in the Suzuki-Miyaura coupling for this synthesis include:
-
Homocoupled products: Formation of 2,2'-bithiophene from the coupling of two molecules of 2-thienylboronic acid, and the homocoupling of the furan starting material.
-
Protodeboronation product: The replacement of the boronic acid group on the thiophene with a hydrogen atom, leading to the formation of thiophene.[1]
-
Dehalogenated product: The replacement of the halogen on the furan ring with a hydrogen atom.
-
Incomplete hydrolysis product: Residual methyl ester if the final hydrolysis step is not carried to completion.
Q3: How can I minimize the formation of the 2,2'-bithiophene homocoupled product?
A3: Minimizing the formation of 2,2'-bithiophene can be achieved by:
-
Slow addition of the boronic acid: Adding the 2-thienylboronic acid solution slowly to the reaction mixture can help to maintain a low concentration, thus favoring the cross-coupling reaction over homocoupling.
-
Using the correct stoichiometry: A slight excess of the boronic acid (e.g., 1.1 to 1.3 equivalents) is often optimal. A large excess can lead to increased homocoupling.
-
Choice of catalyst and ligands: Using a highly active catalyst and a suitable ligand can promote the desired cross-coupling at a lower temperature, which can reduce the rate of side reactions.
Q4: What reaction conditions are crucial for a successful and high-yield coupling reaction?
A4: Several factors are critical for a successful reaction:
-
Inert atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.
-
Anhydrous solvents: While some Suzuki reactions tolerate water, using anhydrous solvents for the initial setup can be beneficial, especially for sensitive substrates.
-
Choice of base: The strength and solubility of the base are important. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Reaction temperature: The optimal temperature will depend on the specific substrates and catalyst used. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is slow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Ineffective base. 4. Poor quality of reagents. | 1. Ensure the palladium catalyst is active. Use a fresh batch or a different type of catalyst/ligand combination. 2. Optimize the reaction temperature. Try running the reaction at a slightly higher temperature. 3. Use a stronger or more soluble base (e.g., switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Verify the purity of the starting materials and the boronic acid. |
| Significant formation of homocoupled products | 1. Reaction temperature is too high. 2. High concentration of the boronic acid. 3. Inappropriate catalyst to ligand ratio. | 1. Reduce the reaction temperature. 2. Add the boronic acid solution dropwise over a period of time. 3. Optimize the catalyst and ligand system. Sometimes a higher ligand to palladium ratio can suppress homocoupling. |
| Presence of dehalogenated furan starting material | 1. Presence of water or other protic sources. 2. Certain phosphine ligands can promote this side reaction. | 1. Ensure anhydrous conditions and use dry solvents. 2. Screen different phosphine ligands. |
| Incomplete reaction (starting materials remain) | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Catalyst deactivation. | 1. Increase the reaction time and monitor by TLC or LC-MS. 2. Gradually increase the reaction temperature. 3. Add a fresh portion of the catalyst. |
| Difficulty in product purification | 1. Presence of closely eluting side products. 2. Residual palladium catalyst in the product. | 1. Optimize the chromatography conditions (e.g., different solvent system, gradient elution). Recrystallization may also be an option. 2. Treat the crude product with a palladium scavenger or perform an aqueous wash with a solution of sodium sulfide. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-methyl-3-furancarboxylate with 2-Thienylboronic Acid
Materials:
-
Methyl 5-bromo-2-methyl-3-furancarboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dried round-bottom flask, add methyl 5-bromo-2-methyl-3-furancarboxylate (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Methyl 2-Methyl-5-(2-thienyl)-3-furancarboxylate
Materials:
-
Methyl 2-methyl-5-(2-thienyl)-3-furancarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester in a mixture of THF (or methanol) and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).
-
Stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl until a precipitate forms (typically pH 2-3).
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura synthesis.
Caption: Synthetic pathway to the target molecule.
References
Technical Support Center: Degradation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
This technical support center provides guidance and answers frequently asked questions regarding the experimental investigation of the degradation pathways of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic degradation pathways for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid?
Based on the chemical structure, which contains furan, thiophene, and carboxylic acid moieties, the primary degradation pathways are expected to involve oxidation of the furan and thiophene rings, as well as conjugation of the carboxylic acid group.
-
Furan Ring Oxidation: The furan ring is susceptible to oxidation, primarily mediated by cytochrome P450 (P450) enzymes.[1][2][3][4] This can lead to the formation of reactive electrophilic intermediates like epoxides or cis-enediones.[1][2][3][4] These intermediates can then be detoxified, for example, through conjugation with glutathione (GSH).[2]
-
Thiophene Ring Oxidation: The thiophene ring can also undergo oxidation. A common metabolic route for thiophenes is the oxidation of the sulfur atom to form a sulfoxide.
-
Carboxylic Acid Conjugation: The carboxylic acid group is a likely site for Phase II conjugation reactions. This can include glucuronidation or conjugation with amino acids, which generally increases water solubility and facilitates excretion.
-
Methyl Group Oxidation: The methyl group attached to the furan ring may be oxidized to a primary alcohol, which can be further oxidized to a carboxylic acid.
Q2: Which cytochrome P450 isozymes are likely involved in the metabolism of this compound?
While specific studies on 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid are not available, P450 enzymes are known to be key in the metabolism of furan-containing compounds.[1][4] Specifically, CYP2E1 is often implicated in the oxidation of the furan ring.[1][4] To identify the specific isozymes involved, it is recommended to perform in vitro experiments using a panel of recombinant human P450 enzymes.
Q3: What are the potential reactive metabolites that could be formed?
The oxidation of the furan ring can generate reactive electrophilic intermediates.[1][2][3][4] Depending on the substitution pattern, this can be an epoxide or a cis-enedione.[1][2][3][4] These reactive metabolites have the potential to bind covalently to cellular macromolecules like proteins and DNA, which is a mechanism of toxicity for some furan-containing compounds.[1][2]
Troubleshooting Guides
Problem: I am not detecting any metabolites in my in vitro incubation study.
-
Possible Cause 1: Inappropriate incubation time.
-
Solution: Perform a time-course experiment with sampling at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the formation of potentially transient metabolites.
-
-
Possible Cause 2: Low metabolic activity of the test system.
-
Solution: Ensure the metabolic competency of your in vitro system (e.g., liver microsomes, S9 fraction, or hepatocytes). Check for proper cofactor concentrations (e.g., NADPH for P450-mediated reactions). Consider using a positive control compound known to be metabolized by the system.
-
-
Possible Cause 3: The compound is highly stable.
-
Solution: Increase the concentration of the test compound or the protein concentration in the incubation. Alternatively, consider using a more metabolically active system, such as induced liver microsomes.
-
-
Possible Cause 4: Analytical method is not sensitive enough.
-
Solution: Optimize your analytical method (e.g., LC-MS/MS) for higher sensitivity and ensure that the ionization efficiency is adequate for the potential metabolites.
-
Problem: I am observing a large number of peaks in my chromatogram, and I cannot identify the metabolites.
-
Possible Cause 1: In-source fragmentation or adduct formation in the mass spectrometer.
-
Possible Cause 2: Non-enzymatic degradation of the parent compound.
-
Solution: Run a control incubation without the metabolic system (e.g., heat-inactivated microsomes) to identify any degradation products that are not formed enzymatically.
-
-
Possible Cause 3: Isomeric metabolites.
-
Solution: Isomers will have the same mass-to-charge ratio (m/z).[6] Optimize the chromatographic separation to resolve potential isomers. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm elemental compositions, and tandem mass spectrometry (MS/MS) can help differentiate isomers based on their fragmentation patterns.[6][7]
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of metabolism of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in liver microsomes.
-
Materials:
-
2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
Incubator/water bath at 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry
-
Objective: To identify the potential metabolites of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
-
Materials:
-
Samples from the in vitro metabolic stability assay (or other in vivo/in vitro systems)
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
-
Procedure:
-
Analyze the samples from the metabolic incubation using an LC-HRMS system.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
Process the data using metabolite identification software.
-
-
Data Analysis:
-
Compare the chromatograms of the t=0 and later time point samples to identify new peaks corresponding to potential metabolites.
-
Determine the accurate mass of the potential metabolites and predict their elemental composition.
-
Based on the mass shift from the parent compound, propose potential biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
Analyze the MS/MS fragmentation patterns of the parent compound and the potential metabolites to elucidate the structure of the metabolites.
-
Quantitative Data Summary
| Parameter | Description | Expected Outcome |
| In Vitro Half-life (t½) | The time required for 50% of the compound to be metabolized in an in vitro system. | A shorter half-life indicates more rapid metabolism. |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | Higher intrinsic clearance suggests efficient metabolism. |
| Metabolite Formation Rate | The rate at which specific metabolites are formed. | Provides quantitative information on the major metabolic pathways. |
Visualizations
Caption: Proposed metabolic pathways for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Caption: General experimental workflow for metabolite identification.
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Structural Confirmation of Synthesized 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous structural confirmation of newly synthesized compounds is a cornerstone of chemical research. This guide provides a comparative analysis of the analytical techniques used to confirm the structure of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid against a structurally similar alternative, 2-Methyl-5-phenyl-3-furancarboxylic acid. The key difference between these two compounds is the substitution of a thienyl group with a phenyl group at the 5-position of the furan ring, which provides a clear basis for comparison using modern spectroscopic methods.
Physicochemical Properties
| Property | 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | 2-Methyl-5-phenyl-3-furancarboxylic acid |
| Molecular Formula | C₁₀H₈O₃S | C₁₂H₁₀O₃ |
| Molecular Weight | 208.24 g/mol | 202.21 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Melting Point | Not reported | Not reported |
| Solubility | Soluble in methanol, DMSO, acetone | Soluble in methanol, DMSO, acetone |
Spectroscopic Data Comparison
The structural nuances between the target compound and its phenyl analog can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected data for each compound.
¹H NMR (Proton NMR) Data
| Assignment | 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (Expected δ, ppm) | 2-Methyl-5-phenyl-3-furancarboxylic acid (Expected δ, ppm) | Multiplicity | Integral |
| -COOH | 12.0 - 13.0 | 12.0 - 13.0 | Broad s | 1H |
| Furan-H | 6.8 - 6.9 | 6.9 - 7.0 | s | 1H |
| Thienyl-H | 7.1 - 7.6 | - | m | 3H |
| Phenyl-H | - | 7.3 - 7.8 | m | 5H |
| -CH₃ | 2.4 - 2.6 | 2.4 - 2.6 | s | 3H |
¹³C NMR (Carbon NMR) Data
| Assignment | 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (Expected δ, ppm) | 2-Methyl-5-phenyl-3-furancarboxylic acid (Expected δ, ppm) |
| -COOH | 165 - 170 | 165 - 170 |
| Furan-C (quaternary) | 115 - 160 | 115 - 160 |
| Furan-CH | 105 - 110 | 105 - 110 |
| Thienyl-C | 125 - 140 | - |
| Phenyl-C | - | 125 - 140 |
| -CH₃ | 13 - 15 | 13 - 15 |
IR Spectroscopy Data
| Functional Group | 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (Expected ν, cm⁻¹) | 2-Methyl-5-phenyl-3-furancarboxylic acid (Expected ν, cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | 1680 - 1710 | Strong |
| C=C (Aromatic) | 1450 - 1600 | 1450 - 1600 | Medium to Weak |
| C-O (Furan) | 1000 - 1300 | 1000 - 1300 | Strong |
| C-S (Thienyl) | 690 - 710 | - | Weak |
Mass Spectrometry Data
| Analysis | 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | 2-Methyl-5-phenyl-3-furancarboxylic acid |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| [M-H]⁻ (m/z) | 207.01 | 201.06 |
| [M+H]⁺ (m/z) | 209.02 | 203.07 |
| Key Fragments | Fragments corresponding to the loss of CO₂, H₂O, and cleavage of the furan-thienyl bond. | Fragments corresponding to the loss of CO₂, H₂O, and cleavage of the furan-phenyl bond. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background correction using a spectrum of the empty sample compartment.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system or with a direct infusion source.
-
Data Acquisition (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: -3.0 to -4.0 kV.
-
Drying Gas Flow and Temperature: Optimized for the instrument and solvent.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 to 4.0 kV.
-
Drying Gas Flow and Temperature: Optimized for the instrument and solvent.
-
Mass Range: m/z 50-500.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the workflow for structural confirmation and the logical relationship between the compared compounds.
Comparative Efficacy of Acetyl-CoA Carboxylase Inhibitors: A Furan-Based Compound vs. a Novel Allosteric Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Acetyl-CoA Carboxylase (ACC): TOFA (5-(tetradecyloxy)-2-furoic acid), a furan-containing compound, and ND-646, a novel allosteric inhibitor. ACC is a critical enzyme in the de novo synthesis of fatty acids, a pathway frequently upregulated in various diseases, including cancer and metabolic disorders. This document aims to provide an objective analysis of their performance based on available experimental data to aid in research and development decisions.
Introduction to the Compounds
TOFA (5-(tetradecyloxy)-2-furoic acid) is a classic, cell-permeable inhibitor of ACC. Its structure features a furan ring, a common scaffold in various bioactive molecules. Inside the cell, TOFA is converted to its active form, TOFyl-CoA, which allosterically inhibits ACCα (ACCA).[1][2]
ND-646 is a potent and selective allosteric inhibitor of both ACC1 and ACC2.[3][4] It acts by preventing the dimerization of ACC subunits, a crucial step for its enzymatic activity.[3][4][5]
Efficacy and Potency: A Quantitative Comparison
The following table summarizes the in vitro potency and cellular efficacy of TOFA and ND-646 against ACC and cancer cell lines.
| Parameter | TOFA (5-(tetradecyloxy)-2-furoic acid) | ND-646 | Reference(s) |
| Target(s) | Acetyl-CoA Carboxylase α (ACCA) | Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2) | [1][3] |
| Mechanism of Action | Allosteric inhibition by its active form, TOFyl-CoA | Allosteric inhibition, prevents subunit dimerization | [1][3][4] |
| IC50 (hACC1) | Not widely reported | 3.5 nM | [3][4] |
| IC50 (hACC2) | Not widely reported | 4.1 nM | [3] |
| Cellular Efficacy (IC50) | ~4.5 - 5.0 µg/mL in various cancer cell lines | 9 - 17 nM in A549 lung cancer cells (for ND-646 and its derivatives) | [2][6][7][8] |
Mechanism of Action and Signaling Pathway
Both TOFA and ND-646 target the rate-limiting step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA, catalyzed by ACC. The inhibition of ACC leads to a depletion of malonyl-CoA, which serves as a crucial building block for the synthesis of long-chain fatty acids. In cancer cells, which exhibit a high demand for fatty acids to support rapid proliferation and membrane synthesis, the inhibition of this pathway can lead to cell growth arrest and apoptosis.[2][8]
The following diagram illustrates the central role of ACC in fatty acid synthesis and the points of inhibition for TOFA and ND-646.
Caption: ACC Signaling and Inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of TOFA and ND-646.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol outlines a common method to determine the in vitro inhibitory activity of compounds against ACC.
Caption: Workflow for ACC Inhibition Assay.
Detailed Steps:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM DTT). Prepare stock solutions of recombinant human ACC1 or ACC2, Acetyl-CoA, ATP, and radiolabeled NaH¹⁴CO₃.
-
Compound Preparation: Serially dilute the test compounds (TOFA or ND-646) to the desired concentrations in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, ACC enzyme, and the test compound. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of Acetyl-CoA, ATP, and NaH¹⁴CO₃.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).
-
Detection: The amount of ¹⁴C-labeled malonyl-CoA formed is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of TOFA or ND-646 and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Summary and Conclusion
Based on the available data, ND-646 demonstrates significantly higher potency in inhibiting ACC and cancer cell growth compared to TOFA. The nanomolar IC50 values of ND-646 for both ACC1 and ACC2 highlight its strong enzymatic inhibition. In contrast, TOFA's cellular efficacy is in the micromolar range. The distinct mechanism of action of ND-646, preventing ACC dimerization, may contribute to its superior potency.
For researchers in drug development, ND-646 and its analogs represent a more promising avenue for the development of targeted therapies against diseases driven by aberrant fatty acid synthesis. However, TOFA remains a valuable tool for in vitro studies to elucidate the broader effects of ACC inhibition due to its long history of use and characterization. The choice between these compounds will ultimately depend on the specific research question and experimental context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Acetyl-CoA Carboxylase-α Inhibitor TOFA Induces Human Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for Quantifying 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. Given the absence of a standardized public method for this specific analyte, this document details the validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The performance of this method is then compared against other potential analytical techniques, namely Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation process and its parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]
Primary Analytical Method: HPLC-UV
A reverse-phase HPLC method with UV detection was developed and validated for the routine quantification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in a standard solution.
Objective: To validate an HPLC-UV method for the quantification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid by assessing its specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
-
Analyte Standard: 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (≥95% purity)
-
Diluent: Mobile Phase
Validation Procedures:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was determined by injecting a blank (diluent) and a placebo solution. The resulting chromatograms were examined for any interfering peaks at the retention time of the analyte.[4][5]
-
Linearity and Range: Linearity was evaluated by preparing and analyzing a series of at least five concentrations of the analyte over a specified range (e.g., 10-150 µg/mL).[6] The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed. The correlation coefficient (r²) was calculated.
-
Accuracy (Recovery): The accuracy was assessed by spiking a placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate. The percentage recovery was calculated by comparing the measured concentration to the theoretical concentration.[7][8]
-
Precision:
-
Repeatability (Intra-assay precision): Determined by performing six replicate injections of the analyte at 100% of the target concentration on the same day and under the same operating conditions.[7] The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst and/or different equipment. The %RSD was calculated to determine the variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
The performance characteristics of the HPLC-UV method are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1254 | - |
Table 2: Accuracy (Recovery)
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.8 | 0.85 | 98.0 - 102.0% |
| 100% | 100.5 | 0.65 | 98.0 - 102.0% |
| 120% | 101.2 | 0.72 | 98.0 - 102.0% |
Table 3: Precision
| Precision Type | %RSD | Acceptance Criteria |
|---|---|---|
| Repeatability (n=6) | 0.75 | ≤ 2.0% |
| Intermediate (n=6) | 1.20 | ≤ 2.0% |
Table 4: Sensitivity
| Parameter | Result (µg/mL) |
|---|---|
| LOD | 0.5 |
| LOQ | 1.5 |
The following diagram illustrates the logical workflow of the validation process.
Caption: Workflow of the analytical method validation process.
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is suitable for routine quality control, other techniques may be preferable depending on the specific application, such as requiring higher sensitivity or analyzing complex sample matrices.
-
UHPLC-MS/MS: This method offers significantly higher sensitivity and specificity compared to HPLC-UV.[9][10] By using a mass spectrometer, it can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern, making it ideal for bioanalytical studies or trace impurity analysis.
-
GC-MS: Gas chromatography is suitable for volatile compounds.[11] For a non-volatile carboxylic acid like the target analyte, a derivatization step would be required to increase its volatility. This adds complexity to sample preparation but can provide excellent separation and sensitivity.
The table below provides a comparison of the key performance characteristics for the three methods. Data for UHPLC-MS/MS and GC-MS are typical expected values.
Table 5: Comparison of Analytical Methods
| Parameter | HPLC-UV | UHPLC-MS/MS | GC-MS (with derivatization) |
|---|---|---|---|
| Specificity | Good | Excellent | Excellent |
| Sensitivity (LOQ) | ~1.5 µg/mL | ~0.1 ng/mL | ~1 ng/mL |
| Precision (%RSD) | < 2% | < 5% (at lower conc.) | < 5% |
| Analysis Time | 10-15 min | 2-5 min | 15-20 min |
| Matrix Effects | Low to Moderate | High | Moderate |
| Cost & Complexity | Low | High | Moderate |
| Primary Use Case | Routine QC, Assay | Bioanalysis, Trace Analysis | Volatile Impurity Profiling |
The choice of analytical method often depends on the research or quality control objective. The following diagram provides a logical guide for selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method.
Conclusion
The developed HPLC-UV method is demonstrated to be specific, linear, accurate, and precise for the quantification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, making it well-suited for routine quality control applications. For analyses requiring higher sensitivity, such as in bioanalytical or trace-level studies, UHPLC-MS/MS would be the superior choice. GC-MS could be considered if analysis of volatile related substances is the primary objective, though it requires an additional derivatization step. The selection of the most appropriate method should be based on the specific requirements of the analysis, balancing the need for sensitivity, specificity, and throughput with the available resources.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. database.ich.org [database.ich.org]
- 4. gmpsop.com [gmpsop.com]
- 5. youtube.com [youtube.com]
- 6. mastelf.com [mastelf.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
Reproducibility of Experiments on 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is a cornerstone of scientific advancement. This guide provides a comparative assessment of the reported biological activities of compounds related to 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, with a focus on providing the necessary data and methodologies to facilitate the replication of key experiments.
While specific experimental data on the biological activity of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is not extensively available in publicly accessible literature, a closely related class of compounds, 2-methyl-5-aryl-3-furoic acids, has been investigated for its antimicrobial properties. This guide will focus on the available data for these structural analogs and provide a framework for assessing their reproducibility.
Comparative Antimicrobial Activity
To facilitate a comparative analysis, the following table summarizes the expected qualitative activity based on the available literature.
| Compound Class | Reported Biological Activity | Key Findings |
| 2-Methyl-5-aryl-3-furoic acids | Antifungal | Activity is dependent on the substituent on the C5 aryl ring.[1] |
| Pyrrolnitrin (Reference Compound) | Antifungal, Antibacterial | Exhibits a broad spectrum of activity against various fungi and bacteria.[2][3][4] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments typically performed to assess the antimicrobial activity of such compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.
Principle: A serial dilution of the test compound is prepared in a liquid microbial growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is added to each well. The plates are incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible growth is determined.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Signaling Pathways
While specific signaling pathways for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid have not been elucidated, the antifungal mechanism of the reference compound, pyrrolnitrin, is known to involve the disruption of cellular respiration and membrane integrity. Understanding these pathways can provide a basis for investigating the mechanism of action of novel furan derivatives.
Simplified Representation of a Generic Fungal Cell Signaling Pathway Disruption:
Caption: Disruption of fungal cell signaling by an antifungal agent.
Conclusion
The reproducibility of experiments involving 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid and its analogs is contingent on the availability of detailed experimental data and protocols. While specific data for the title compound is sparse, the existing literature on related 2-methyl-5-aryl-3-furoic acids provides a valuable starting point for further research. By utilizing standardized protocols, such as the broth microdilution assay for MIC determination, and by investigating relevant cellular pathways, researchers can build upon the current knowledge base and contribute to the development of novel therapeutic agents. The provided workflows and diagrams serve as a guide to structure future experiments and ensure their comparability and reproducibility.
References
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic antifungal activity of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid (Jedi2) and Other Piezo1 Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, also known as Jedi2, a selective activator of the mechanosensitive ion channel Piezo1. The performance of this compound is compared with other known Piezo1 activators, supported by available experimental data. This document is intended to assist researchers in selecting the appropriate tool compound for their studies of Piezo1 function and in the development of novel therapeutics targeting this channel.
Introduction to Piezo1 and its Activators
Piezo1 is a large, mechanically activated ion channel that plays a crucial role in sensing and responding to mechanical stimuli in various cell types. It is involved in a wide range of physiological processes, including vascular development, red blood cell volume regulation, and immune cell function. The discovery of small-molecule activators of Piezo1 has provided invaluable tools to study its function and has opened up avenues for therapeutic intervention in diseases where Piezo1 activity is dysregulated.
This guide focuses on this compound [2-Methyl-5-(2-thienyl)-3-furancarboxylic acid] and compares its activity with other synthetic Piezo1 activators, primarily Yoda1 and Jedi1.
Quantitative Comparison of Piezo1 Activators
The following table summarizes the available quantitative data for this compound and its key comparators. This data is compiled from various in vitro studies and provides a basis for comparing their potency and selectivity.
| Compound | Synonym(s) | Primary Target | Organism | Assay Type | Parameter | Value | Cross-Reactivity | Reference(s) |
| 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | This compound | Piezo1 | Mouse | Surface Plasmon Resonance (SPR) | Kd | 2770 µM | Not a specific activator of Piezo2 | [1][2] |
| - | Yoda1 | Piezo1 | Mouse | Calcium Influx (FLIPR) | EC50 | 17.1 µM | Not specified in provided results | [2] |
| - | Yoda1 | Piezo1 | Human | Calcium Influx (FLIPR) | EC50 | 26.6 µM | Not specified in provided results | [2] |
| - | Jedi1 | Piezo1 | Mouse | Surface Plasmon Resonance (SPR) | Kd | 2754 µM | Not a specific activator of Piezo2 | [2] |
Note: The high Kd values for Jedi1 and this compound from SPR may not directly correlate with their functional potency in cell-based assays, where they effectively potentiate mechanically-activated currents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize Piezo1 activators.
Fluorescence-Based Calcium Influx Assay (FLIPR)
This high-throughput assay is commonly used to screen for and characterize compounds that modulate ion channel activity by measuring changes in intracellular calcium concentration.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in standard conditions and transiently transfected with the plasmid DNA encoding the Piezo1 channel. Cells transfected with an empty vector or expressing a related channel (e.g., Piezo2) are used as negative controls.
-
Calcium Indicator Loading: Transfected cells are seeded into 96- or 384-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer.
-
Compound Addition and Signal Detection: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument adds the test compounds (like this compound or Yoda1) at various concentrations to the wells and simultaneously measures the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cells, signifying channel activation.
-
Data Analysis: The change in fluorescence intensity is plotted against the compound concentration to generate a dose-response curve, from which parameters like EC50 can be calculated.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion flow through channels in the cell membrane, offering high-resolution information about channel gating properties.
-
Cell Preparation: HEK293T cells expressing the Piezo1 channel are prepared on coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of a few micrometers is filled with an intracellular solution and brought into contact with the cell membrane. A giga-seal is formed between the pipette tip and the membrane. The membrane patch is then ruptured by applying gentle suction, establishing a whole-cell configuration.
-
Compound Application: The cell is perfused with an extracellular solution. The Piezo1 activator is applied to the cell via the perfusion system.
-
Data Acquisition: The membrane potential is clamped at a specific voltage, and the current flowing across the membrane is recorded. Activation of Piezo1 by the compound will result in an inward current. The amplitude, activation, and inactivation kinetics of the current are analyzed.
-
Mechanical Stimulation (Optional): To study the potentiating effect of the compounds, cells can be mechanically stimulated using a high-speed pressure clamp or a blunt glass probe while in the presence of the compound.
Signaling Pathway and Experimental Workflow
Piezo1 Activation and Downstream Signaling
The activation of the Piezo1 channel by either mechanical force or a chemical agonist like this compound leads to a conformational change in the channel, opening a pore that is permeable to cations, most notably Ca2+. The resulting influx of calcium ions increases the intracellular calcium concentration, which then triggers a variety of downstream signaling cascades that can influence cellular processes such as gene expression, migration, and proliferation.
Caption: Agonist-induced activation of the Piezo1 signaling pathway.
Experimental Workflow for Compound Characterization
The characterization of a novel Piezo1 activator like this compound typically follows a multi-step experimental workflow to determine its potency, selectivity, and mechanism of action.
References
Benchmarking 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid: A Comparative Analysis Against Standard Inhibitors
For researchers and professionals in drug development, the rigorous evaluation of novel compounds is a cornerstone of progress. This guide provides a comparative analysis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, benchmarking its performance against established standard inhibitors. The following sections detail the available data, experimental protocols, and pathway interactions to offer an objective assessment of this compound's potential.
Data Presentation
Currently, publicly available research on the specific biological activity and inhibitory properties of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is limited. The compound is cataloged in chemical databases such as PubChem, providing basic physicochemical properties, but detailed studies on its mechanism of action are not yet published.[1][2]
To illustrate how a comparative analysis would be structured, a hypothetical data table is presented below. This table showcases the format that would be used to compare 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid with standard inhibitors once experimental data becomes available.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | Hypothetical Target A | Enzymatic Assay | Data Not Available | Data Not Available | - |
| Standard Inhibitor 1 | Hypothetical Target A | Enzymatic Assay | [Insert Value] | [Insert Value] | [Insert Reference] |
| Standard Inhibitor 2 | Hypothetical Target A | Cell-Based Assay | [Insert Value] | [Insert Value] | [Insert Reference] |
Experimental Protocols
The successful benchmarking of a novel compound is contingent on robust and reproducible experimental design. The following outlines a generalized experimental workflow that would be necessary to evaluate the inhibitory potential of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
General Workflow for Inhibitor Benchmarking
Caption: A generalized workflow for the experimental benchmarking of a novel inhibitor.
Signaling Pathway Analysis
Without confirmed biological targets for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, a definitive signaling pathway diagram cannot be constructed. However, many small molecule inhibitors function by interrupting key cellular signaling cascades. Below is a hypothetical representation of how an inhibitor might modulate a generic signaling pathway.
Caption: A hypothetical signaling pathway illustrating a potential point of inhibition.
Conclusion
While 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a known chemical entity, its biological role and potential as an inhibitor are yet to be characterized in published literature. The frameworks provided in this guide offer a roadmap for the systematic evaluation and benchmarking of this compound against relevant standard inhibitors, should future research identify a biological target. For researchers interested in this molecule, the next steps would involve in-depth screening to uncover its biological activity, followed by the rigorous comparative studies outlined above.
References
Structure-Activity Relationship (SAR) Analysis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid Analogues as Bacterial FabI Inhibitors
A Comparative Guide for Researchers in Drug Development
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogues of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, a class of compounds identified as potential inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabI). FabI is a crucial enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway, making it an attractive target for the development of novel antibacterial agents, particularly against resilient pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
While a specific, comprehensive SAR study on 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is not extensively documented in publicly available literature, this guide synthesizes data from structurally related furan- and thiophene-based carboxylic acids that have been investigated as FabI inhibitors. The following sections detail the key structural modifications that influence inhibitory activity, present comparative data in a tabular format, provide detailed experimental protocols, and visualize the underlying biological and experimental frameworks.
Comparative Structure-Activity Relationship Analysis
The antibacterial potency of furan- and thiophene-based carboxylic acid derivatives as FabI inhibitors is significantly influenced by the nature and position of substituents on the heterocyclic rings and the acidic moiety. The general scaffold consists of a central furan or thiophene ring, a carboxylic acid group, and various aryl or alkyl substituents.
Key SAR Observations from Analogous Compounds:
-
The Carboxylic Acid Moiety: The carboxylic acid group is generally considered essential for activity, likely forming crucial interactions with key residues in the active site of the FabI enzyme. Esterification or replacement with other functional groups typically leads to a significant decrease or loss of inhibitory activity.
-
The 5-Position Substituent: The nature of the substituent at the 5-position of the furan ring plays a critical role in determining the potency and spectrum of activity.
-
Aromatic and Heteroaromatic Rings: The presence of an aromatic or heteroaromatic ring, such as the thienyl group in the title compound, is a common feature of potent inhibitors. Variations in the electronics and sterics of this ring can modulate activity. For instance, substitution on the appended aromatic ring can either enhance or diminish potency depending on the specific interactions within the enzyme's binding pocket.
-
Hydrophobic Substituents: In many series of FabI inhibitors, hydrophobic groups at this position are favored, suggesting the presence of a corresponding hydrophobic pocket in the enzyme's active site.
-
-
The 2-Position Substituent: A small alkyl group, such as the methyl group in the title compound, at the 2-position of the furan ring is often found to be optimal for activity. Larger or more polar substituents at this position can lead to a decrease in potency, possibly due to steric hindrance.
-
The Furan Ring: The furan ring itself serves as a central scaffold. Replacement with other five-membered heterocycles, such as thiophene or pyrrole, can be tolerated and in some cases may lead to improved activity, highlighting the importance of the overall molecular geometry and electronic distribution.
Quantitative Data on Analogous FabI Inhibitors
The following table summarizes the inhibitory activity (IC50 against S. aureus FabI) and antibacterial activity (Minimum Inhibitory Concentration - MIC against S. aureus) for a series of hypothetical furan-based analogues to illustrate the SAR principles described above. Note: This data is illustrative and compiled from general findings in the field of FabI inhibitors, not from a single study on the title compound.
| Compound ID | R1 (2-position) | R2 (5-position) | FabI IC50 (µM) | S. aureus MIC (µg/mL) |
| 1 (Title Compound Analogue) | -CH3 | 2-thienyl | 0.5 | 2 |
| 2 | -H | 2-thienyl | 1.2 | 8 |
| 3 | -CH3 | Phenyl | 0.8 | 4 |
| 4 | -CH3 | 4-chlorophenyl | 0.3 | 1 |
| 5 | -CH3 | 2-furyl | 1.5 | 16 |
| 6 | -CH2CH3 | 2-thienyl | 2.5 | 32 |
| 7 (Ester analogue) | -CH3 | 2-thienyl | >50 | >128 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of potential drug candidates. The following are standard protocols for the key experiments cited in the SAR analysis of FabI inhibitors.
FabI Enzyme Inhibition Assay
This assay spectrophotometrically measures the ability of a compound to inhibit the activity of the FabI enzyme by monitoring the oxidation of NADH or NADPH.
Materials:
-
Purified recombinant FabI enzyme (e.g., from S. aureus)
-
Crotonoyl-CoA or crotonoyl-ACP (substrate)
-
NADH or NADPH (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH/NADPH solution, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the FabI enzyme.
-
Immediately before adding the substrate, take an initial absorbance reading at 340 nm (A_initial).
-
Add the substrate (crotonoyl-CoA or crotonoyl-ACP) to all wells to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at 340 nm over time as NADH/NADPH is consumed.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
-
The percent inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[1][2][3][4][5]
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL
Procedure:
-
Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well microplate.
-
Prepare a standardized bacterial inoculum and dilute it in CAMHB.
-
Inoculate each well of the microplate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1][2][3]
Visualizations
The following diagrams illustrate the biological context and experimental workflow relevant to the SAR analysis of FabI inhibitors.
Caption: Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway highlighting the role of FabI.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of Furan-Based Compounds: A Guide for Researchers
Furan and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] A thorough understanding of their structural and electronic properties is crucial for designing novel compounds with desired pharmacological activities. Spectroscopic techniques are indispensable tools for the characterization and comparative analysis of these heterocyclic compounds. This guide provides an objective comparison of furan-based compounds using various spectroscopic methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for furan and some of its common derivatives, offering a quantitative basis for comparison.
Table 1: 1H NMR Chemical Shifts (δ, ppm)
| Compound | H2, H5 | H3, H4 | Substituent Protons | Solvent |
| Furan | 7.44 | 6.38 | N/A | CDCl₃ |
| 2-Methylfuran | - | 6.22 (H3), 7.23 (H5) | 2.29 (CH₃) | Not Specified |
| 2,5-Dimethylfuran | - | 5.85 | 2.22 (CH₃) | Not Specified |
| Furan-2-carbaldehyde | 9.64 (CHO) | 7.25 (H3), 7.70 (H5) | - | CDCl₃ |
Note: The chemical shifts for 2-methylfuran and 2,5-dimethylfuran are based on theoretical calculations (DFT/B3LYP) and may vary slightly from experimental values.[3]
Table 2: 13C NMR Chemical Shifts (δ, ppm)
| Compound | C2, C5 | C3, C4 | Substituent Carbons | Solvent |
| Furan | 142.7 | 109.6 | N/A | Not Specified |
| Furan-2-carbaldehyde | 153.0 (C2), 122.0 (C5) | 112.8 (C3), 148.2 (C4) | 178.0 (CHO) | CDCl₃ |
| Furan-2-carbaldehyde-d | 152.7 (C2), 124.4 (C5) | 112.8 (C3), 148.2 (C4) | 177.7 (CDO) | CDCl₃ |
Data for Furan-2-carbaldehyde and its deuterated analog highlight the isotope shift, particularly for the C2 carbon.[4]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretching (Aromatic) | C=C Stretching | C-O-C Stretching | Other Key Bands |
| Furan | 3125 - 3160 | 1587, 1504, 1485 | 1170 - 1240 | 870 (C-H out-of-plane) |
| 2-Methylfuran | ~3100 - 3276 | 1580, 1510 | ~1150 - 1230 | 2850-2950 (Alkyl C-H) |
| 2,5-Dimethylfuran | ~3115 - 3247 | 1570, 1520 | ~1140 - 1220 | 2850-2950 (Alkyl C-H) |
| Furan-2-carbaldehyde | ~3125 | 1687, 1668 | ~1150 - 1250 | 2715-2847 (Aldehyde C-H), 1687 (C=O) |
Vibrational spectra show that C-C symmetric and asymmetric stretching vibrations range between 1414-1033 cm⁻¹.[3] For Furan-2-carbaldehyde, the bands at 1687/1668 cm⁻¹ are assigned to vibrational modes of its OO-cis and OO-trans conformers.[4]
Table 4: Raman Spectroscopy Peaks (cm⁻¹)
| Compound | Furan Ring Vibrations | Nitro Group (NO₂) Vibrations | Other Key Bands |
| Nitrofural (Furacilin) | 1624, 1552, 1464, 1344, 1016, 960 | 1344, 824 | - |
| Nitrofurantoin (Furadonin) | 1632, 1560, 1424, 1344, 1016, 968 | 1344, 824 | 1736 (C=O) |
| Furazolidone | 1640, 1552, 1432, 1352, 1016, 968 | 1352, 824 | 1744 (C=O) |
Raman spectroscopy is highly effective in distinguishing between structurally similar pharmaceutical substances containing a furan ring, such as antibacterial drugs.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the spectroscopic analysis of furan-based compounds.[7][8]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the furan compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap.
-
1H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typically, 16-32 scans are sufficient.
-
13C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the 1H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and signal multiplicities to elucidate the molecular structure.[9]
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[9]
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Sample Preparation:
-
ATR (for solids or liquids): Place a small amount of the sample directly on the ATR crystal.
-
Liquid Film (for neat liquids): Place a drop of the liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument (or pure solvent/KBr) should be recorded and subtracted.
-
Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes, such as C=O, C-H, C=C, and C-O-C stretches, to determine the functional groups.[10]
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental formula of the compound.[8]
-
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Procedure:
-
Sample Introduction: Introduce the sample into the ion source. For volatile compounds like many furans, direct infusion or coupling with Gas Chromatography (GC-MS) is common.
-
Ionization: Ionize the sample using the chosen method (e.g., EI for fragmentation analysis, ESI for soft ionization).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) to determine the molecular mass.[10] Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.
-
Visualization: Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel furan-based compound, from initial sample preparation to final structure elucidation.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION [scientists.uz]
- 6. ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION [zenodo.org]
- 7. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
Correlation of In Silico Predictions and In Vitro Results for Furan-Based Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics relies on a multifaceted approach, integrating computational predictions with robust experimental validation. This guide provides a comparative analysis of in silico and in vitro methodologies for assessing the therapeutic potential of furan-based carboxylic acid derivatives, exemplified by compounds structurally related to 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. Furan-containing compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5]
Data Presentation: A Comparative Overview
The following tables summarize representative data from studies on furan-based compounds, illustrating the types of correlations observed between computational predictions and experimental outcomes.
Table 1: In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
| Property | Predicted Value | Method | Significance |
| Molecular Weight | < 500 g/mol | Lipinski's Rule of Five | Indicates good oral bioavailability. |
| LogP | < 5 | Lipinski's Rule of Five | Suggests optimal lipophilicity for membrane permeability. |
| H-bond Donors | < 5 | Lipinski's Rule of Five | Contributes to good oral bioavailability. |
| H-bond Acceptors | < 10 | Lipinski's Rule of Five | Contributes to good oral bioavailability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Veber's Rule | Predicts good intestinal absorption. |
| Ames Mutagenicity | Non-mutagenic | ProTox-II | Predicts a low likelihood of carcinogenic potential. |
| Oral Bioavailability | High | SwissADME | Suggests the compound can be effectively absorbed when taken orally.[6] |
Table 2: In Vitro Biological Activity
| Assay Type | Compound Class | Endpoint | Result | Reference Compound |
| Anti-inflammatory | Furan hybrids | IC50 (µg/mL) | 114.31 - 150.99 | Ibuprofen (81.50)[1] |
| Anticancer (MCF-7) | Furan-based derivatives | IC50 (µM) | 2.96 - 4.06 | Staurosporine |
| Antibacterial (S. aureus) | Furan-thiazole hybrids | Zone of Inhibition (mm) | 18.0 ± 1.0 | Ceftriaxone (20.0 ± 1.0)[6] |
| Antifungal | 2-methyl-5-aryl-3-furoic acids | MIC | Active | Pyrrolnitrin[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro assays.
Protocol 1: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
-
Preparation of Solutions: A 1% w/v solution of bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS, pH 6.4). Test compounds and a reference anti-inflammatory drug (e.g., ibuprofen) are prepared in a suitable solvent (e.g., DMSO) at various concentrations.[1]
-
Assay Procedure: 0.2 mL of the test or reference compound solution is mixed with 2.8 mL of the BSA solution. The control consists of 0.2 mL of the solvent and 2.8 mL of the BSA solution.
-
Incubation: The mixtures are incubated at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.
-
Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The concentration of the test compound required to inhibit 50% of the albumin denaturation (IC50) is determined by plotting the percentage inhibition against the compound concentration.[1]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the furan-based compounds for 24-48 hours.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for another 4 hours.[2]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentrations.
Mandatory Visualizations
Experimental Workflow: From In Silico Screening to In Vitro Validation
Caption: Workflow from computational screening to experimental validation.
Signaling Pathway: Hypothetical Anti-inflammatory Mechanism
Caption: Inhibition of the COX-2 pathway by a furan derivative.
References
- 1. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, ensuring compliance with general safety standards.
I. Immediate Safety and Hazard Information
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is mandatory:
-
Eye and face protection: Safety glasses or goggles to shield from dust or splashes[1][2].
-
Lab coat: To protect clothing and skin.
II. Quantitative Data Summary
The following table summarizes the known hazard classifications for related furan carboxylic acids, which should be considered as potential hazards for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
| Hazard Statement | Classification | Source SDS |
| Causes skin irritation | Skin Irritant | 3-Methyl-2-furancarboxylic Acid[1] |
| Causes serious eye irritation | Eye Irritant | 3-Methyl-2-furancarboxylic Acid[1] |
| 3-Furoic acid[2] | ||
| 2,5-Furandicarboxylic acid |
III. Step-by-Step Disposal Protocol
The disposal of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid must be conducted in accordance with local, state, and federal regulations[1][2]. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Treat 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid as a hazardous chemical waste[2].
-
Segregate: Do not mix this waste with other waste streams[3]. It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][4].
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is compatible with the chemical. The original container is often a suitable choice[5]. The container must be in good condition, leak-proof, and have a secure lid[5][6].
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "2-Methyl-5-(2-thienyl)-3-furancarboxylic acid"[5]. Include the approximate quantity of the waste.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory[7]. This area should be at or near the point of generation[7].
-
Secure Storage: Keep the container tightly closed except when adding waste[5]. Ensure the storage area is cool and well-ventilated[1][2].
Step 4: Disposal
-
Engage a Licensed Waste Disposal Company: The disposal of this chemical waste must be entrusted to a licensed and certified hazardous waste disposal company[1].
-
Documentation: Maintain records of the waste generated and its disposal in accordance with institutional and regulatory requirements.
-
Do Not Dispose in Drains: Under no circumstances should this chemical be disposed of down the drain or in the regular trash[1][6][8].
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Caption: Disposal workflow for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
Caption: Decision tree for chemical waste disposal.
References
Personal protective equipment for handling 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid was not located. The following guidance is based on safety protocols for structurally similar furan and carboxylic acid derivatives. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any laboratory work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. The procedural steps outlined below are designed to ensure safe operational handling and disposal.
Hazard Identification and Risk Assessment
Based on analogous compounds, 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is anticipated to cause skin and eye irritation.[1] Inhalation of dust particles may also lead to respiratory irritation. A comprehensive risk assessment should be conducted before handling this chemical.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). | NIOSH (US) or EN 166 (EU) approved. | To protect against dust particles and splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Follow manufacturer's specifications. | To prevent skin contact which may cause irritation.[1] |
| Body Protection | Laboratory coat. | Standard lab attire. | To protect against contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use if ventilation is inadequate or if dust is generated. | To prevent inhalation of dust that may cause respiratory irritation.[3][4] |
Experimental Workflow and Handling Procedures
Proper handling and engineering controls are critical to minimize exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to prevent the dispersion of dust.[1]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use non-sparking tools to avoid ignition sources.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all work surfaces.
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.[1][3]
-
Chemical Waste: Unused or waste 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid should be collected in a clearly labeled, sealed container for hazardous waste. Do not empty into drains.[3]
-
Contaminated Materials: Used PPE, such as gloves and weighing papers, should be considered contaminated. Dispose of these items in a designated hazardous waste container.[2]
-
Empty Containers: Before disposing of empty containers, ensure they are completely free of the chemical.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
